17-Methylstearic acid
説明
17-Methyloctadecanoic acid has been reported in Monascus purpureus, Ectyoplasia ferox, and other organisms with data available.
特性
IUPAC Name |
17-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXGSGCWODRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181695 | |
| Record name | Octadecanoic acid, 17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-59-6 | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 17-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Methylstearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 17-METHYLOCTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17-Methyloctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 17-Methylstearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the natural occurrences of 17-methylstearic acid (isooctadecanoic acid), a branched-chain fatty acid of interest for its unique physical properties and potential biological activities. This guide details its primary sources, quantitative data, biosynthetic pathways, and the experimental protocols required for its isolation and analysis.
Introduction to this compound
This compound is a saturated fatty acid with a methyl group at the antepenultimate carbon atom, classifying it as an iso-fatty acid. This seemingly minor structural modification significantly impacts its physical properties, such as its melting point, which is lower than that of its straight-chain analog, stearic acid. These properties influence the fluidity of cell membranes where it is incorporated. Its presence is a key chemotaxonomic marker in certain bacterial species and its biological roles are an active area of research.
Primary Natural Sources
This compound is predominantly of microbial origin and is found in organisms that consume or host these microbes. The primary natural sources are detailed below.
Bacteria
Bacteria are the most significant producers of this compound and other branched-chain fatty acids. These fatty acids are integral components of their cell membrane lipids, modulating membrane fluidity.[1] The presence and relative abundance of specific branched-chain fatty acids are so characteristic that they are widely used for bacterial identification and taxonomy.[1] Genera known to contain this compound include Phyllobacterium and Clavibacter.[2]
Ruminant Fats and Dairy Products
Due to microbial fermentation in the rumen, this compound is present in the meat and milk of ruminant animals such as cattle, sheep, and goats. Rumen bacteria synthesize odd and branched-chain fatty acids, which are subsequently absorbed by the animal and incorporated into their tissues and milk fat.[3][4] Consequently, mutton tallow, beef, and various dairy products are notable dietary sources of this fatty acid.[3] The concentration of these fatty acids in milk can be influenced by factors such as the animal's diet, breed, and stage of lactation.[5][6]
Other Sources
This compound has also been identified in a variety of other natural sources, though typically in lower concentrations. These include:
-
Marine Organisms: Certain marine sponges and other invertebrates have been found to contain this fatty acid.
-
Plants and Fungi: It has been detected in the aerial parts of plants like Cistus ladanifer and in some mushroom species, such as C. cornucopioides.
Quantitative Data
The concentration of this compound varies significantly among different natural sources. The following table summarizes available quantitative data from the literature.
| Natural Source Category | Organism/Product | Sample Type | Concentration of this compound (% of Total Fatty Acids) |
| Bacteria | Clavibacter michiganensis subsp. michiganensis | Whole Cell | 21.3% (as anteiso-17:0) |
| Ruminant Meat | Beef (generic) | Adipose and Intramuscular Fat | Present, but often grouped with other branched-chain fatty acids. |
| Lamb (generic) | Adipose and Intramuscular Fat | Present, but often grouped with other branched-chain fatty acids. | |
| Dairy Products | Bovine Milk | Milk Fat | Typically < 1% of total fatty acids. |
Note: Data for ruminant meat and dairy can vary widely based on the animal's diet. The data for C. michiganensis refers to anteiso-17:0, which is structurally similar and often analyzed alongside iso-fatty acids.[2]
Biosynthesis and Experimental Protocols
Biosynthesis of Branched-Chain Fatty Acids in Bacteria
The synthesis of iso- and anteiso-fatty acids in bacteria shares the same core enzymatic machinery as straight-chain fatty acid synthesis, differing only in the initial primer molecule used. For iso-fatty acids like this compound, the synthesis is initiated by a branched-chain primer derived from the catabolism of amino acids.
Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.
Experimental Protocols
The analysis of this compound requires lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID).
The following diagram illustrates the typical workflow for the analysis of fatty acids from a biological sample.
Caption: General experimental workflow for fatty acid methyl ester (FAME) analysis.
This protocol is adapted from standard methods for bacterial fatty acid analysis.[1][7]
1. Cell Harvesting and Lysis:
-
Harvest bacterial cells from culture by centrifugation (e.g., 4,000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer or minimal medium to remove residual media components.
-
Resuspend the pellet in a glass tube.
2. Saponification (Lipid Release):
-
Add 1.0 mL of saponification reagent (e.g., 45g NaOH, 150mL methanol, 150mL distilled water) to the cell pellet.[1]
-
Add a known amount of an internal standard (e.g., pentadecanoic acid, C15:0, or heptadecanoic acid, C17:0) for quantification.[7]
-
Seal the tube tightly with a Teflon-lined cap and heat in a boiling water bath for 30 minutes, with vigorous vortexing at the 5-minute mark.[1]
-
Cool the tube to room temperature.
3. Methylation (Derivatization):
-
Add 2.0 mL of a methylation reagent (e.g., 325mL 6.0N HCl and 275mL methanol).[1]
-
Seal the tube and heat at 80°C for 10 minutes. This step is time and temperature-critical.[1]
-
Cool the tube rapidly in cold water.
4. Extraction:
-
Add 1.25 mL of an extraction solvent (e.g., 1:1 methyl-tert-butyl ether and hexane).
-
Tumble or gently mix for 10 minutes.
-
Centrifuge at low speed to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean GC vial.
5. Base Wash (Optional but Recommended):
-
Add 3.0 mL of a dilute base wash solution (e.g., 10.8g NaOH in 900mL distilled water) to the organic phase.[1]
-
Tumble for 5 minutes.
-
Transfer the final organic phase to a GC vial for analysis.
6. GC-MS/FID Analysis Conditions (Example):
-
Column: Agilent DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injection: 1 µL, split ratio (e.g., 10:1).[7]
-
Oven Program: Start at 100°C, ramp to 250°C at a rate of 5-15°C/min, and hold for a final period.[10]
-
Detector: FID at 270-300°C or MS with a source temperature of 230°C.[1][8]
This protocol provides a rapid method for analyzing fatty acids in milk.[8][11]
1. Sample Preparation:
-
Place 0.5 mL of a liquid milk sample into a 20 mL vial.[8]
-
Add a known amount of internal standard.
2. Simultaneous Extraction and Methylation (Base Catalysis):
-
Add 10 mL of hexane and 1 mL of 0.5 M sodium methoxide in methanol.[8]
-
Alternatively, a recommended one-step protocol uses 0.2 M methanolic KOH at 50°C for 20 minutes, which is effective for milk triglycerides and benign for conjugated linoleic acids.[11]
-
Vortex vigorously for 1-2 minutes.
-
Allow the phases to separate.
3. Sample Collection and Analysis:
-
Carefully extract the clear upper hexane layer, which contains the FAMEs.
-
Transfer the hexane layer to a GC vial.
-
Analyze using GC-FID or GC-MS with conditions similar to those described for bacterial analysis. A polar column (e.g., DB-WAX) is often preferred for resolving the complex mixture of fatty acids in milk.[8]
Conclusion
This compound is a naturally occurring branched-chain fatty acid with primary sources in the microbial world, particularly bacteria. Its presence is propagated through the food chain, leading to its accumulation in ruminant-derived products like meat and milk. The analysis and quantification of this fatty acid rely on well-established lipid extraction and gas chromatography techniques. The detailed protocols and biosynthetic context provided in this guide offer a comprehensive resource for researchers investigating the properties, metabolism, and potential applications of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors associated with the concentration of fatty acids in the milk from grazing dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. megalac.com [megalac.com]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 17-Methylstearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biosynthetic pathway of 17-methylstearic acid, an anteiso-branched-chain fatty acid (BCFA). It details the enzymatic steps, precursor molecules, and regulatory aspects of its synthesis, primarily in bacterial systems where it is a significant component of membrane lipids.
The Biosynthesis Pathway of this compound
This compound (anteiso-C18:0) is a saturated fatty acid characterized by a methyl branch on the antepenultimate carbon atom (carbon 17). Its synthesis is a variation of the general fatty acid synthase (FAS) pathway, utilizing a specific branched-chain primer derived from the amino acid L-isoleucine.[1][2] The pathway can be divided into two main stages: primer synthesis and chain elongation.
Stage 1: Primer Synthesis
The formation of the unique branched-chain starter unit, 2-methylbutyryl-CoA, is the defining initial step for all odd-carbon-number anteiso-fatty acids, including this compound.
-
Transamination of L-Isoleucine: The pathway begins with the essential amino acid L-isoleucine. A Branched-Chain Amino Acid Aminotransferase (BCAT) catalyzes the removal of the amino group from L-isoleucine, converting it to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[3]
-
Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation to form 2-methylbutyryl-CoA. This crucial reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a multi-enzyme complex found in the mitochondrial inner membrane in eukaryotes and in the cytoplasm of bacteria.[4][5] This complex requires several coenzymes, including thiamine pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[5] In some bacteria, a simpler enzyme, Branched-Chain α-Keto Acid Decarboxylase (BCKA) , may perform this function.[3]
Stage 2: Chain Elongation by the Type II Fatty Acid Synthase (FAS II) System
Once the 2-methylbutyryl-CoA primer is formed, it enters the iterative fatty acid elongation cycle. Bacteria utilize the Type II FAS system, where each reaction is catalyzed by a discrete, monofunctional enzyme.
-
Initiation of Synthesis: The cycle is initiated by β-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme catalyzes the crucial condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (Acyl Carrier Protein), the two-carbon donor for elongation. The substrate specificity of FabH is a key determinant in the synthesis of branched-chain versus straight-chain fatty acids.[1][6] Organisms that produce high levels of BCFAs possess FabH enzymes with a higher affinity for branched-chain acyl-CoA primers.[1][7]
-
Iterative Elongation Cycles: The resulting β-ketoacyl-ACP molecule undergoes a series of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, now two carbons longer. This cycle is catalyzed by the following core FAS II enzymes:
-
β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group, using NADPH as the reducing agent.
-
β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the intermediate to create a double bond.
-
Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, also using NADPH or NADH.
-
This saturated acyl-ACP chain then serves as the substrate for the next condensation reaction, this time catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF) , with another molecule of malonyl-ACP.
-
Termination: This cyclical process of two-carbon additions repeats six more times. Starting with the 5-carbon primer (2-methylbutyryl-ACP), seven cycles of elongation add a total of 14 carbons (7 x 2C), resulting in the final 19-carbon fatty acid chain. The nomenclature of fatty acids numbers from the carboxyl carbon, so the final product is this compound attached to ACP. A thioesterase then cleaves the fatty acid from the ACP, releasing the final product.
The overall stoichiometry for the synthesis of this compound is:
-
1 2-Methylbutyryl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → 1 this compound + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O
Visualization of the Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound, from its amino acid precursor to the final fatty acid product.
Caption: Biosynthesis pathway of this compound.
Quantitative Data
Quantitative data for the complete biosynthetic pathway of this compound is not extensively available in the literature. However, kinetic parameters for key enzymes and the relative abundance of the final product have been reported in various bacterial species.
Table 1: Kinetic Parameters for Staphylococcus aureus FabH
S. aureus membranes are rich in branched-chain fatty acids, making its FabH enzyme a relevant model for studying the initiation of anteiso-fatty acid synthesis. The data below shows the enzyme's preference for branched-chain primers over the straight-chain primer acetyl-CoA.
| Substrate (Primer) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Isobutyryl-CoA (iso-C4) | 37 | 1.1 | 29,700 |
| Butyryl-CoA (n-C4) | 20 | 0.9 | 45,000 |
| Acetyl-CoA (n-C2) | 373 | 0.4 | 1,070 |
Data sourced from the crystal structure and substrate specificity analysis of S. aureus FabH.[1] Note: Kinetic data for 2-methylbutyryl-CoA was not explicitly provided in this study, but isobutyryl-CoA serves as a proxy for a branched-chain primer.
Table 2: Relative Abundance of this compound in Bacteria
The percentage of this compound (a17:0) varies significantly among bacterial species and can be influenced by growth conditions such as temperature.
| Bacterial Species | Growth Condition | Relative Abundance of a17:0 (% of total fatty acids) |
| Desulfovibrio alaskensis | Standard Growth | ~5-10% |
| Bacillus subtilis | 37°C | Varies, often a major component |
| Streptomyces spp. | Standard Growth | Can be a significant component |
Data is compiled from general literature on bacterial fatty acid composition.[2][8] Exact percentages are highly dependent on the specific strain and precise culture conditions.
Experimental Protocols
The study of this compound biosynthesis involves the analysis of fatty acid profiles and the characterization of key enzymes.
Protocol 1: Analysis of Cellular Fatty Acid Composition
This protocol details the extraction of total cellular lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
A. Lipid Extraction (Modified Bligh-Dyer Method)
-
Cell Harvesting: Harvest bacterial cells from a liquid culture (e.g., 50 mL) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS) to remove residual media.
-
Lysis & Extraction: Resuspend the pellet in 1 mL of PBS. Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 15 minutes to lyse cells and solubilize lipids.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
B. Transesterification to FAMEs
-
Methanolysis: Resuspend the dried lipid extract in 2 mL of 2.5% H₂SO₄ in anhydrous methanol.
-
Heating: Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.
-
Extraction of FAMEs: After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly for 2 minutes.
-
Collection: Centrifuge briefly to separate phases. Collect the upper hexane layer, which contains the FAMEs. Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.
-
Final Preparation: Evaporate the hexane under nitrogen and resuspend the FAMEs in a small, known volume of hexane (e.g., 100 μL) for GC-MS analysis.
C. GC-MS Analysis
-
Injection: Inject 1 μL of the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
Column: Use a suitable polar capillary column (e.g., DB-23 or similar) for the separation of FAMEs.
-
GC Program: Set an appropriate temperature program for the GC oven to effectively separate the different FAMEs. (e.g., initial temp 80°C, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, hold for 5 min).
-
MS Detection: The mass spectrometer will identify individual FAMEs based on their characteristic fragmentation patterns and retention times, which can be compared to known standards. Quantification is achieved by integrating the peak areas.
Protocol 2: In Vitro Assay for Fatty Acid Synthase (FAS) Activity
This protocol measures the overall activity of the FAS II system by monitoring the consumption of NADPH, which is required for the two reductive steps in the elongation cycle.
A. Preparation of Cell-Free Extract
-
Cell Growth and Harvest: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash the pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lysis: Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, 1 mM EDTA, pH 7.5) and lyse the cells using a French press or sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the FAS enzymes.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
B. NADPH Consumption Assay
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
1 mM Dithiothreitol (DTT)
-
0.1 mM NADPH
-
0.1 mM NADH
-
0.1 mM Acetyl-CoA (or 2-methylbutyryl-CoA for specific assay)
-
0.1 mM Malonyl-CoA
-
Purified Acyl Carrier Protein (ACP), if necessary
-
Cell-free extract (e.g., 50-100 μg total protein)
-
-
Measurement: Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30°C).
-
Initiation: Start the reaction by adding malonyl-CoA.
-
Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). The specific activity can be expressed as nmol of NADPH consumed per minute per mg of protein.
Logical and Experimental Workflow
The following diagram outlines the logical workflow for investigating the biosynthesis of this compound in a target organism.
Caption: Workflow for studying this compound biosynthesis.
References
- 1. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Enhanced production of branched-chain fatty acids by replacing β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of primer specificity of fatty acid de novo synthetase to fatty acid composition in 10 species of bacteria and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Discovery and history of 17-Methylstearic acid.
An In-Depth Technical Guide to 17-Methylstearic Acid: Discovery, History, and Scientific Core
Abstract
This compound, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) with a methyl group at the 17th carbon position.[1] This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and analysis. It also explores its biological significance, particularly its role as a component of bacterial cell membranes and its potential involvement in metabolic signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a saturated fatty acid with the chemical formula C19H38O2.[1][2] Unlike its linear isomer, stearic acid, the presence of a methyl branch gives it unique physical and chemical properties, such as a lower melting point and altered solubility.[2] It is often found as a component of "isostearic acid," a commercial mixture of various branched-chain isomers of octadecanoic acid. This guide will focus on the specific properties, synthesis, and biological relevance of the 17-methyl isomer.
Discovery and History
The first synthesis of 17-methyloctadecanoic acid was reported by James Cason in 1942, marking a significant step in the study of branched-chain fatty acids.[3] Cason's work provided a foundational methodology for synthesizing this class of compounds, which were known to be present in natural sources like wool fat.
The broader history of this compound is intertwined with the development of "isostearic acid," a mixture of branched C18 fatty acids. Commercial production of isostearic acid began as a byproduct of the dimerization of oleic acid using clay catalysts. While the primary goal was the production of dimer acids, the monomeric fraction was found to be rich in branched-chain fatty acids. This fraction, after hydrogenation, yielded the commercial product known as isostearic acid, of which this compound is a component.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H38O2 | [1][2] |
| Molecular Weight | 298.5 g/mol | [1][2] |
| CAS Number | 2724-59-6 | [1] |
| IUPAC Name | 17-methyloctadecanoic acid | [1] |
| Synonyms | Isononadecanoic acid, this compound | [1] |
| Melting Point | 66.5-67.8 °C | [2] |
| Boiling Point | Estimated at high temperatures | |
| Density | 0.8865 g/cm³ at 70°C (estimated) | [2] |
| Refractive Index | 1.4466 (estimated) | [2] |
| Solubility | Limited in water, soluble in organic solvents |
Experimental Protocols
Synthesis of this compound
While the original synthesis by Cason in 1942 laid the groundwork, modern approaches offer more refined methods. A general workflow for a modern synthesis, adapted from methodologies for similar branched-chain fatty acids, is presented below.[4]
Protocol 4.1.1: Synthesis of this compound (General Approach)
-
Alkylation: Start with a suitable long-chain alkyl halide, such as 1-bromo-15-methylheptadecane.
-
Grignard Reaction: Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether.
-
Carbonation: React the Grignard reagent with solid carbon dioxide (dry ice) to form the carboxylate salt.
-
Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or a petroleum ether/methylene chloride mixture) or by chromatography.[5][6]
A schematic of a potential synthetic workflow is provided in Figure 1.
References
- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. 17-methyloctadecanoic acid [webbook.nist.gov]
- 4. The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the immunosuppressive action of stearic acid on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
17-Methylstearic Acid: A Potential Biomarker on the Frontier of Lipidomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
17-Methylstearic acid, a branched-chain saturated fatty acid, has emerged as a molecule of interest in the field of lipidomics. While research into its specific roles in human health and disease is still in its nascent stages, its unique structure and potential origins from both exogenous sources and endogenous microbial metabolism suggest it could hold significant value as a biomarker. This technical guide provides a comprehensive overview of the current understanding of this compound, including its fundamental properties, established analytical methodologies, and a critical evaluation of its potential as a clinical biomarker. The conspicuous absence of dedicated studies investigating this compound as a biomarker for specific diseases presents a compelling opportunity for future research, particularly in the context of cardiometabolic and gut microbiome-related disorders.
Introduction: Distinguishing this compound
It is imperative to first distinguish this compound from its isomer, margaric acid (heptadecanoic acid or 17:0). Margaric acid is an odd-chain saturated fatty acid that has been inversely associated with the risk of type 2 diabetes and cardiovascular disease[1][2]. In contrast, this compound is a branched-chain fatty acid, a structural characteristic that can significantly influence its metabolic fate and biological activity. This structural difference is key to understanding its potential as a unique biomarker.
Key Characteristics of this compound:
| Characteristic | Description |
| Chemical Structure | A C19 saturated fatty acid with a methyl group at the 17th carbon position (an iso-branched structure). |
| Common Sources | Found in mutton tallow and has been identified in certain microorganisms and the meibomian glands of mice. |
| Metabolism | Specific metabolic pathways in humans are not well-elucidated. Its branched structure may lead to different metabolic processing compared to straight-chain fatty acids. |
The Current Landscape: A Dearth of Direct Biomarker Evidence
A thorough review of the existing scientific literature reveals a significant gap in research directly investigating this compound as a biomarker for human diseases. While studies on microbial fatty acid profiles suggest that branched-chain fatty acids can be disease-specific, direct evidence linking circulating or tissue levels of this compound to any particular pathology is currently lacking[3]. The potential for this compound to serve as a biomarker is, therefore, largely speculative at present and represents a promising avenue for future investigation.
A Hypothetical Framework: Potential as a Gut Microbiome-Derived Biomarker
The presence of this compound in microorganisms opens the possibility that it could serve as a biomarker of gut microbiome composition and function. The gut microbiota plays a crucial role in health and disease, and its metabolic products can enter systemic circulation and influence host physiology[4][5][6].
dot graph "Potential_Biomarker_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];
// Node Definitions Diet [label="Dietary Intake\n(e.g., Ruminant Fats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut_Microbiota [label="Gut Microbiota\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Endogenous_Synthesis [label="Endogenous Synthesis\n(Microbial)", fillcolor="#F1F3F4", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation\n(Plasma/Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose_Tissue [label="Adipose Tissue\nStorage", fillcolor="#FBBC05", fontcolor="#202124"]; Disease_State [label="Disease State\n(e.g., Metabolic Syndrome,\nInflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomarker_Measurement [label="Biomarker\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Diet -> Gut_Microbiota; Gut_Microbiota -> Endogenous_Synthesis; Endogenous_Synthesis -> Systemic_Circulation; Systemic_Circulation -> Adipose_Tissue; Systemic_Circulation -> Disease_State [color="#EA4335"]; Adipose_Tissue -> Disease_State [color="#EA4335"]; Disease_State -> Systemic_Circulation [style=dashed, color="#EA4335"]; Disease_State -> Adipose_Tissue [style=dashed, color="#EA4335"]; Systemic_Circulation -> Biomarker_Measurement; Adipose_Tissue -> Biomarker_Measurement; } Hypothesized pathway of this compound as a biomarker.
This diagram illustrates the potential pathways through which this compound from dietary sources or gut microbiota metabolism could enter systemic circulation and be stored in tissues, with its levels potentially reflecting a particular disease state.
Experimental Protocols for the Analysis of this compound
The quantitative analysis of this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for fatty acid analysis.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect blood samples (plasma or serum) or adipose tissue biopsies under standardized conditions.
-
Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction:
-
Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Add water or a saline solution to induce phase separation.
-
The lower organic phase containing the lipids is collected.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxylic acid group of the fatty acid must be derivatized to a more volatile ester form, typically a methyl ester.
-
Transesterification:
-
Add a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl to the dried lipid extract.
-
Heat the mixture to facilitate the reaction.
-
Alternatively, a base-catalyzed method using sodium methoxide can be employed.
-
-
Extraction of FAMEs:
-
After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.
-
The organic layer containing the FAMEs is collected and may be concentrated under a stream of nitrogen.
-
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];
// Node Definitions Sample [label="Biological Sample\n(Plasma, Adipose Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Folch/Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization to FAMEs\n(e.g., BF3-Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; } Generalized workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph:
-
Column: A polar capillary column (e.g., a polyethylene glycol or biscyanopropyl polysiloxane phase) is typically used for FAME separation.
-
Injector: Split/splitless inlet.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is standard for FAME analysis.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: The instrument is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Mass Spectrometry Fragmentation of Branched-Chain Fatty Acid Methyl Esters
The mass spectrum of this compound methyl ester will exhibit characteristic fragmentation patterns that allow for its identification. For iso-branched fatty acids, a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]+) is often observed.
Future Directions and Conclusion
The potential of this compound as a biomarker remains an open and intriguing area of research. The lack of dedicated studies highlights a significant opportunity for novel investigations. Future research should focus on:
-
Method Development and Validation: Establishing and validating robust, high-throughput analytical methods for the precise quantification of this compound in various human biological matrices.
-
Clinical Cohort Studies: Analyzing levels of this compound in large, well-characterized patient cohorts with metabolic diseases, inflammatory conditions, and cardiovascular diseases to identify potential correlations.
-
Microbiome Studies: Investigating the relationship between the composition of the gut microbiota and circulating levels of this compound.
-
Mechanistic Studies: Elucidating the specific metabolic pathways and signaling cascades in which this compound participates.
References
- 1. Frontiers | Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies [frontiersin.org]
- 2. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
The Obscure Presence of 17-Methylstearic Acid in Marine Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a diverse group of lipids found throughout the marine environment, playing crucial roles in membrane fluidity, energy storage, and cellular signaling. Among these, 17-methylstearic acid, an iso-branched saturated fatty acid, has been identified in various marine organisms, often indicating a bacterial origin or a diet rich in bacterially-derived organic matter. This technical guide provides a comprehensive overview of the known occurrences of this compound in marine life, detailing quantitative data, the experimental protocols for its identification, and its potential role in cellular signaling pathways. This information is critical for researchers in marine biology, natural product chemistry, and drug development seeking to understand the distribution and potential applications of this unique fatty acid.
Quantitative Occurrence of this compound
The presence of this compound (iso-C18:0) has been documented in several marine organisms, particularly in sponges, where it is often associated with symbiotic bacteria. The following table summarizes the quantitative data available from scientific literature.
| Marine Organism (Phylum) | Species | Tissue/Fraction Analyzed | Method of Analysis | This compound (% of Total Fatty Acids) | Reference |
| Porifera (Sponge) | Myrmekioderma rea | Phospholipids | GC-MS | 23.0 | [1][2][3][4] |
| Porifera (Sponge) | Dragmacidon alvarezae | Phospholipids | GC-MS | 10.7 | [1][2][3][4] |
| Porifera (Sponge) | Ptilocaulis walpersi | Phospholipids | GC-MS | 13.5 | [1][2][3][4] |
| Porifera (Sponge) | Axinella corrugata | Phospholipids | GC-MS | 11.5 | [1][2][3][4] |
| Porifera (Sponge) | Dragmacidon reticulatum | Phospholipids | GC-MS | 12.3 | [1][2][3][4] |
| Porifera (Sponge) | Scopalina ruetzleri | Phospholipids | GC-MS | 11.2 | [1][2][3][4] |
Experimental Protocols
The identification and quantification of this compound in marine organisms involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction: Modified Folch Method
This method is widely used for the efficient extraction of total lipids from marine tissues.[5][6]
-
Homogenization: A known weight of wet or lyophilized tissue is homogenized in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.
-
Phase Separation: After homogenization, deionized water is added to the mixture to create a biphasic system (chloroform:methanol:water, 8:4:3, v/v/v). The mixture is vortexed and then centrifuged to facilitate phase separation.
-
Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected. The extraction process can be repeated on the upper phase and tissue pellet to ensure complete lipid recovery. The chloroform extracts are then combined.
-
Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation
For GC-MS analysis, the fatty acids within the lipid extract are converted to their more volatile methyl esters.
-
Saponification (Optional but recommended for total fatty acids): The lipid extract is heated with a methanolic solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester linkages and release the fatty acids as salts.
-
Methylation:
-
Acid-catalyzed methylation: The fatty acid salts or the total lipid extract are heated with a solution of 1.25 M HCl in methanol or 14% boron trifluoride (BF3) in methanol.[7][8] This reaction converts the free fatty acids to their corresponding methyl esters.
-
The reaction is typically carried out at 60-80°C for 1-2 hours.
-
-
Extraction of FAMEs: After cooling, water and a non-polar solvent like hexane or iso-octane are added. The mixture is vortexed, and the upper organic phase containing the FAMEs is collected.
-
Purification: The FAME extract is washed with a dilute salt solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the FAMEs are redissolved in a small volume of hexane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for separating and identifying individual FAMEs.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.[9][10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 50-550 is typically used to capture the mass spectra of the FAMEs.
-
-
Identification: this compound methyl ester is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (M+) at m/z 312 and specific fragmentation patterns characteristic of a branched-chain fatty acid methyl ester. Confirmation is achieved by comparison with a commercial standard.
Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not yet fully elucidated, research on branched-chain fatty acids (BCFAs) provides insights into their potential biological roles. BCFAs are known to act as signaling molecules, influencing key cellular processes such as lipid metabolism and inflammation.
Potential Signaling Mechanisms
-
Peroxisome Proliferator-Activated Receptors (PPARs) Activation: BCFAs can act as ligands for PPARs, a group of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[11][12][13] Activation of PPARα, in particular, can lead to increased fatty acid oxidation.
-
Modulation of NF-κB Signaling: Fatty acids can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[14][15] Some fatty acids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.
The potential biological activities of this compound, inferred from studies on related BCFAs, may include anti-inflammatory and metabolic regulatory effects. Further research is needed to specifically investigate the bioactivity of this compound.
Visualizations
Experimental Workflow
Figure 1. A generalized workflow for the analysis of this compound from marine organisms.
Potential Signaling Pathway
Figure 2. Potential signaling pathways modulated by branched-chain fatty acids like this compound.
Conclusion
This compound is a notable, albeit not abundant, fatty acid in certain marine organisms, particularly sponges, where its presence is likely linked to symbiotic bacteria. The standardized protocols for lipid analysis, primarily GC-MS of FAMEs, provide a robust framework for its detection and quantification. While its specific biological activities and signaling pathways are still under investigation, the broader understanding of branched-chain fatty acids suggests potential roles in metabolic regulation and inflammation. This technical guide serves as a foundational resource for researchers aiming to explore the occurrence and functional significance of this compound in the marine environment, with potential implications for the discovery of novel bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 7. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Methylstearic Acid in Food and Dairy Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, also known as isononadecanoic acid (iso-C19:0), is a branched-chain saturated fatty acid found in various food products, particularly those derived from ruminants. Unlike its straight-chain counterparts, the concentration and metabolic significance of this compound are less extensively documented. This technical guide provides a comprehensive overview of the current knowledge on this compound in food and dairy products, including its quantitative levels, analytical methodologies for its determination, and its potential biological roles.
Quantitative Occurrence in Food and Dairy Products
The concentration of this compound can vary depending on the food source, animal diet, and processing methods. While comprehensive data across all food categories remains an area of active research, existing studies indicate its presence primarily in dairy fat and ruminant meats.
| Food Category | Product | Concentration of this compound | Reference(s) |
| Dairy Products | Bovine Milk Fat | Present, but specific quantitative data is limited. Iso-heptadecanoic acid (iso-C17:0) constitutes about 2% of total fatty acids. | [1] |
| Cheese | Present. Quantitative data for various iso-fatty acids (i-C13:0, i-C14:0, i-C15:0, i-C16:0, i-C17:0, i-C18:0) are available, but specific levels for iso-C19:0 are not widely reported. | [2] | |
| Meat Products | Beef Tallow | Present, but often not individually quantified in standard fatty acid profiles. | [2] |
| Mutton Tallow | Identified as a component. |
Note: The table highlights the need for more targeted quantitative studies to establish a comprehensive database of this compound concentrations in a wider range of food and dairy products.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common approach. The general workflow involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC analysis.
Lipid Extraction
A standard Folch or Bligh-Dyer method can be employed for the extraction of total lipids from the food matrix.
-
Workflow for Lipid Extraction:
Caption: General workflow for lipid extraction from food samples.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are saponified to release free fatty acids, which are then esterified to their methyl esters to increase their volatility for GC analysis.
-
Experimental Steps:
-
The lipid extract is dissolved in a known volume of toluene.
-
An internal standard (e.g., a non-naturally occurring odd-chain or isotopically labeled fatty acid) is added for accurate quantification.
-
Methanolic sodium hydroxide is added, and the mixture is heated to saponify the lipids.
-
Boron trifluoride in methanol is added, and the mixture is heated again to methylate the free fatty acids.
-
After cooling, n-heptane and saturated sodium chloride solution are added to extract the FAMEs into the organic phase.
-
The upper heptane layer containing the FAMEs is collected for GC analysis.
-
-
Workflow for FAME Preparation:
Caption: Workflow for the preparation of fatty acid methyl esters (FAMEs).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For specific and sensitive quantification, GC-MS in Selected Ion Monitoring (SIM) mode is recommended.
-
Typical GC-MS Parameters:
-
Column: A polar capillary column (e.g., CP-Sil 88 or similar) is suitable for separating FAMEs, including branched-chain isomers.
-
Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of FAMEs with different chain lengths and degrees of saturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature, and then to a final temperature (e.g., 240°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
SIM Ions: Specific ions characteristic of the methyl ester of this compound should be monitored for quantification (e.g., the molecular ion and key fragment ions).
-
-
Workflow for GC-MS Quantification:
Caption: High-level workflow for the quantification of this compound.
Potential Biological Signaling Pathways
The biological roles of this compound are not as well-defined as those of more common fatty acids. However, as a branched-chain fatty acid, it may interact with cellular signaling pathways known to be modulated by lipids.
G-Protein Coupled Receptors (GPCRs)
Long-chain fatty acids are known to be ligands for several GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin secretion and inflammation. While direct activation of these receptors by this compound has not been extensively studied, its structural similarity to other long-chain fatty acids suggests it could be a potential ligand.
-
Hypothesized Signaling Pathway:
Caption: Potential G-protein coupled receptor signaling pathway for this compound.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism. Various saturated and unsaturated fatty acids are known to be natural ligands for PPARs. It is plausible that this compound or its metabolites could modulate the activity of PPAR isoforms (PPARα, PPARγ, PPARδ).
-
Hypothesized PPAR Activation Pathway:
Caption: Potential PPAR activation pathway by this compound.
Conclusion and Future Directions
This compound is a component of the human diet, primarily through the consumption of dairy and ruminant meat products. While analytical methods for its detection exist, there is a need for more extensive quantitative data across a broader range of foods. Furthermore, its specific roles in cellular signaling and metabolism are largely unexplored. Future research should focus on:
-
Comprehensive Quantification: Establishing a detailed database of this compound concentrations in various foods.
-
Method Validation: Developing and validating standardized analytical protocols for its routine quantification.
-
Biological Activity: Investigating the direct interaction of this compound with key metabolic receptors like GPCRs and PPARs to elucidate its physiological significance.
Understanding the dietary intake and biological functions of this compound will provide valuable insights for researchers in nutrition, food science, and drug development.
References
Methodological & Application
Synthesis of 17-Methylstearic Acid: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the chemical synthesis of 17-methylstearic acid (17-methyloctadecanoic acid), a branched-chain fatty acid of interest for various research applications. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a saturated fatty acid characterized by a methyl group at the antepenultimate carbon of an eighteen-carbon chain.[1] It is found in various biological systems, including the meibomian glands of mice and certain fungi, suggesting roles in cellular functions and metabolic pathways.[2] In research, it is utilized in studies of lipid metabolism, as a potential biomarker for diseases such as Niemann-Pick disease type C, and in the investigation of its effects on cell membrane properties.[2] The unique branched structure of this compound can influence the fluidity and stability of lipid bilayers.[3][4][5]
Application Notes
1. Biomarker Research: this compound can serve as a biomarker in metabolic studies. For instance, odd-chain fatty acids, including margaric acid (17:0), have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[6][7] Although this compound is an iso-fatty acid, its presence and concentration in biological samples can be indicative of specific dietary intakes or metabolic states.
2. Cell Membrane and Lipidomics Studies: The methyl branch in this compound alters its packing behavior within the phospholipid bilayer of cell membranes.[3][4][5] Researchers can use this fatty acid to investigate the impact of branched-chain fatty acids on membrane fluidity, permeability, and the function of membrane-bound proteins. Saturated fatty acids generally increase membrane rigidity, and the terminal methyl group of this compound introduces a unique structural perturbation compared to its linear counterpart, stearic acid.[3][4]
3. Drug Development and Metabolism Studies: The physical properties of this compound, such as its melting point and solubility, are influenced by its branched structure.[8] These characteristics can be exploited in the development of lipid-based drug delivery systems. Furthermore, studying its metabolism can provide insights into the absorption, transport, and storage of dietary fats.[2]
Synthesis of this compound
Two primary synthetic routes are detailed below: a historical method based on the work of Cason (1942) and a modern approach adapted from related syntheses.
Method 1: Historical Synthesis via Organocadmium Reagent (Cason Method)
This method involves the reaction of an organocadmium reagent with an acid chloride. Organocadmium reagents are known for their selectivity in forming ketones from acid chlorides without further addition to form tertiary alcohols.[9][10]
Experimental Protocol:
Step 1: Preparation of Isohexylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of isohexyl bromide in anhydrous diethyl ether to the magnesium turnings.
-
The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
Step 2: Preparation of Diisohexylcadmium
-
In a separate flame-dried flask under a nitrogen atmosphere, place anhydrous cadmium chloride.
-
Cool the Grignard reagent solution from Step 1 in an ice bath.
-
Slowly add the anhydrous cadmium chloride to the Grignard solution with vigorous stirring.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours. A precipitate of magnesium halides will form.
Step 3: Synthesis of Methyl 16-keto-17-methylstearate
-
Prepare the half-ester acid chloride of a suitable dicarboxylic acid (e.g., from methyl hydrogen sebacate).
-
Add the acid chloride solution in anhydrous benzene to the diisohexylcadmium reagent.
-
Reflux the reaction mixture for the appropriate time to ensure complete reaction.
-
Cool the reaction and hydrolyze with dilute sulfuric acid.
-
Extract the product with ether, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting keto-ester by distillation under reduced pressure.
Step 4: Reduction and Hydrolysis to this compound
-
Perform a Clemmensen reduction on the purified keto-ester to reduce the ketone to a methylene group.
-
Hydrolyze the resulting ester to the carboxylic acid using a solution of potassium hydroxide in ethanol, followed by acidification.
-
Extract the final product, this compound, and purify by recrystallization.
Quantitative Data (Cason Method - Estimated)
| Step | Reactants | Product | Solvent | Typical Yield (%) |
| 1 | Isohexyl bromide, Mg | Isohexylmagnesium bromide | Diethyl ether | >90 |
| 2 | Isohexylmagnesium bromide, CdCl₂ | Diisohexylcadmium | Diethyl ether | Good |
| 3 | Diisohexylcadmium, Acid Chloride | Methyl 16-keto-17-methylstearate | Benzene | 60-70 |
| 4 | Keto-ester | This compound | - | 70-80 |
Method 2: Modern Synthetic Approach
This contemporary route is adapted from the synthesis of a related cyclopropane fatty acid and involves the hydrogenation of an unsaturated precursor followed by oxidation.
Experimental Protocol:
Step 1: Synthesis of 14-Methylpentadec-1-yne
-
Prepare a solution of (trimethylsilyl)acetylene in THF-HMPA and cool to -78°C.
-
Add n-butyllithium (n-BuLi) dropwise and stir.
-
Add 1-bromo-12-methyltridecane and allow the reaction to proceed to yield trimethyl(14-methylpentadec-1-ynyl)silane.
-
Desilylate the product using tetrabutylammonium fluoride (TBAF) in THF at 0°C to obtain 14-methylpentadec-1-yne.
Step 2: Synthesis of 17-Methyloctadecan-1-ol
-
Couple 14-methylpentadec-1-yne with a suitable protected bromo-alcohol (e.g., 1-bromo-3-(tetrahydropyran-2-yloxy)propane) using n-BuLi.
-
Remove the protecting group (e.g., with p-TSA in methanol) to yield 17-methyloctadec-4-yn-1-ol.
-
Perform a complete hydrogenation of the alkyne and any resulting alkene to a saturated alcohol using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.
Step 3: Oxidation to this compound
-
Dissolve the 17-methyloctadecan-1-ol in a suitable solvent like acetone.
-
Add Jones reagent (CrO₃ in sulfuric acid) dropwise to the alcohol solution at a temperature below 30°C.[11][12][13]
-
Stir the reaction for several hours until the oxidation is complete.[11][12]
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product, this compound, by column chromatography or recrystallization. A conversion rate of over 90% can be expected under optimized conditions.[11]
Quantitative Data (Modern Approach - Estimated)
| Step | Reactants | Product | Solvent | Typical Yield (%) |
| 1 | 1-bromo-12-methyltridecane, (TMS)acetylene | 14-Methylpentadec-1-yne | THF-HMPA | ~85 |
| 2 | 14-Methylpentadec-1-yne, protected bromo-alcohol | 17-Methyloctadecan-1-ol | Hexane | ~90 |
| 3 | 17-Methyloctadecan-1-ol, Jones Reagent | This compound | Acetone | >90 |
Visualizations
References
- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 3. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 6. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. designer-drug.com [designer-drug.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and optimization of long-chain fatty acids via ... [degruyterbrill.com]
- 13. Synthesis and optimization of long-chain fatty acids via ... [degruyterbrill.com]
Application Note: Analysis of 17-Methylstearic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 17-methylstearic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an anteiso-branched-chain fatty acid, is of interest in various biological and pharmaceutical research areas. The methodology outlined below details sample preparation through derivatization to its fatty acid methyl ester (FAME), optimized GC-MS parameters for separation and detection, and data analysis procedures. This guide is intended to provide researchers with a robust framework for the reliable identification and quantification of this compound in their samples.
Introduction
This compound is a saturated branched-chain fatty acid found in various natural sources. Its analysis is crucial in fields such as microbiology, food science, and biomedical research to understand its role in cellular membranes, as a biomarker, or its metabolic pathways. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the analysis of free fatty acids by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization to fatty acid methyl esters (FAMEs) is a common and effective strategy to overcome these issues, enhancing chromatographic separation and producing characteristic mass spectra for identification.[1]
This application note presents a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental analysis, and data interpretation.
Experimental Protocols
Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)
To improve volatility and chromatographic performance, this compound is converted to its methyl ester (this compound methyl ester) prior to GC-MS analysis. A common and effective method is esterification using boron trifluoride (BF3) in methanol.
Materials:
-
Sample containing this compound
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heptadecanoic acid (C17:0) as an internal standard
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
To a known amount of the sample in a screw-cap test tube, add a known amount of the internal standard, heptadecanoic acid.
-
Evaporate the solvent under a gentle stream of nitrogen if the sample is in a solution.
-
Add 2 mL of 14% BF3-methanol solution to the dried sample.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of this compound methyl ester. These may be optimized for your specific instrument and column.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).
-
Capillary column: A non-polar or mid-polar column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC Parameters:
| Parameter | Value |
|---|---|
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. |
MS Parameters:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Retention Time
Branched-chain fatty acid methyl esters generally elute slightly earlier than their straight-chain isomers. Therefore, this compound methyl ester is expected to have a retention time slightly shorter than that of stearic acid methyl ester (C18:0 FAME) under the specified GC conditions. The exact retention time should be confirmed by running a standard of this compound methyl ester.
Mass Spectrum of this compound Methyl Ester
The identification of this compound methyl ester is confirmed by its characteristic mass spectrum obtained by Electron Ionization (EI). The NIST Mass Spectrometry Data Center provides a reference spectrum for methyl 17-methyloctadecanoate.[2]
Key Fragment Ions for Identification:
| m/z | Relative Intensity | Interpretation |
| 312 | ~10% | Molecular Ion [M]+ |
| 281 | ~5% | [M-31]+ (Loss of OCH3) |
| 269 | ~15% | [M-43]+ (Loss of isopropyl group) |
| 143 | ~20% | Cleavage at C10-C11 |
| 87 | ~60% | McLafferty rearrangement + 14 |
| 74 | 100% (Base Peak) | McLafferty rearrangement |
Note: Relative intensities are approximate and can vary between instruments.
Quantitative Analysis
For accurate quantification, an internal standard method is recommended. Heptadecanoic acid (C17:0) is a suitable internal standard as it is a naturally rare fatty acid and has similar chemical properties to this compound.
Calibration Curve: A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the peak area of the this compound methyl ester to the peak area of the heptadecanoic acid methyl ester against the concentration of this compound.
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity in quantitative analysis, the mass spectrometer can be operated in SIM mode. The following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound Methyl Ester | 74 | 87, 269 |
| Heptadecanoic Acid Methyl Ester (IS) | 74 | 87, 270 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the qualitative and quantitative analysis of this compound by GC-MS. The derivatization to its methyl ester allows for excellent chromatographic separation and the generation of a characteristic mass spectrum for confident identification. By using an internal standard and operating the mass spectrometer in SIM mode, accurate and sensitive quantification can be achieved. This methodology is suitable for a wide range of research applications where the analysis of this compound is required.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]
Application Notes and Protocols for the Extraction of 17-Methylstearic Acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, an anteiso-branched-chain fatty acid, is a component of the cell membrane in various bacterial species, particularly within the actinomycetes group, including genera such as Mycobacterium, Nocardia, and Rhodococcus. Its presence and relative abundance can be significant for bacterial identification, chemotaxonomy, and understanding membrane fluidity and environmental adaptation.[1] Furthermore, as drug development professionals explore novel antimicrobial targets, enzymes involved in the biosynthesis of unique bacterial fatty acids like this compound present potential avenues for investigation.
This document provides a comprehensive protocol for the extraction, derivatization, and quantification of this compound from bacterial cultures. It also includes an overview of its biosynthesis pathway and typical abundance in select bacterial genera.
Data Presentation
The relative abundance of this compound can vary depending on the bacterial species and growth conditions. The following table summarizes representative data on the percentage of specific branched-chain fatty acids, including tuberculostearic acid (10-methylstearic acid), a related compound, in the total fatty acids of relevant bacteria. While specific data for this compound is limited in the surveyed literature, the data for related branched-chain fatty acids provides a useful reference.
| Bacterial Genus/Species | Branched-Chain Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |
| Mycobacterium tuberculosis | Tuberculostearic Acid (10-methyl-C18:0) | Present in all tested strains | [2] |
| Mycobacterium xenopi | Tuberculostearic Acid (10-methyl-C18:0) | 18.46 | [3][4] |
| Rhodococcus equi | 10-Methyl Branched Fatty Acids | Major Proportions | [5] |
Experimental Protocols
This protocol outlines the extraction of total fatty acids from a bacterial culture, followed by their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).
Materials and Reagents
-
Bacterial cell culture
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Methanol
-
Chloroform
-
0.9% NaCl solution (w/v), chilled
-
Anhydrous sodium sulfate
-
2% (v/v) H₂SO₄ in methanol
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Glass centrifuge tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Experimental Procedure
1. Cell Harvesting and Lysis:
-
Harvest bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a chilled 0.9% NaCl solution to remove residual medium components.
-
Resuspend the cell pellet in a known volume of methanol in a glass centrifuge tube.
-
Add a known amount of the internal standard (e.g., heptadecanoic acid) to the cell suspension. The amount should be comparable to the expected amount of this compound.
-
Add chloroform to the suspension to achieve a final methanol:chloroform:water ratio of approximately 2:1:0.8 (v/v/v), considering the water content of the cell suspension.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and cell lysis.
2. Lipid Extraction:
-
Incubate the mixture at room temperature for 1-2 hours to allow for complete lipid extraction.
-
Add chloroform and water to the mixture to achieve a final methanol:chloroform:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation.
-
Vortex the mixture again and then centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.
-
Re-extract the remaining aqueous phase and cell debris with another portion of chloroform to maximize lipid recovery.
-
Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas or in a vacuum evaporator.
3. Saponification and Methylation (Derivatization to FAMEs):
-
To the dried lipid extract, add 2 mL of 2% (v/v) H₂SO₄ in methanol.
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the mixture at 80°C for 2 hours in a water bath or heating block to simultaneously saponify the lipids and methylate the fatty acids.
-
Allow the tube to cool to room temperature.
4. FAMEs Extraction and Analysis:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a clean vial.
-
Repeat the hexane extraction.
-
Combine the hexane extracts and dry them over anhydrous sodium sulfate.
-
The FAMEs are now ready for analysis by GC-FID or GC-MS.
5. Gas Chromatography Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Set an appropriate temperature program for the oven to separate the FAMEs based on their boiling points and polarity.
-
Identify the this compound methyl ester peak by comparing its retention time with that of a known standard. Confirmation can be achieved using GC-MS by comparing the mass spectrum with a reference spectrum.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Biosynthesis of Anteiso-Branched-Chain Fatty Acids
The biosynthesis of anteiso-branched-chain fatty acids, such as this compound, starts with the amino acid isoleucine.[6][7] The pathway involves the conversion of isoleucine to a branched-chain α-keto acid, which is then decarboxylated to form a primer for fatty acid synthesis.[8] This primer is subsequently elongated by the fatty acid synthase (FAS) system.[6][8]
Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid composition in the classification of Rhodococcus equi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Quantification of 17-Methylstearic Acid in Complex Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, a branched-chain fatty acid (BCFA), is gaining interest in the scientific community for its potential role as a biomarker and bioactive lipid molecule. Found in dairy products, meat, and as a product of gut microbiota metabolism, this iso-fatty acid is being investigated for its physiological and pathological significance.[1][2] Dysregulation of fatty acid profiles has been linked to various diseases, making the accurate quantification of specific fatty acids like this compound in complex biological matrices a critical aspect of research and drug development.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma and adipose tissue. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for fatty acid analysis.
Biological Significance and Signaling Pathways
Branched-chain fatty acids are integral components of bacterial cell membranes, influencing membrane fluidity and permeability.[1][3] In humans, they are obtained through diet and from the metabolic activity of the gut microbiome. Emerging research suggests that BCFAs may have several biological effects, including roles in inflammation, metabolic diseases, and cancer.
Specifically, iso-BCFAs, such as this compound, have been shown to exhibit growth-inhibitory and apoptosis-inducing effects in cancer cell lines.[4] This is in contrast to their anteiso-counterparts.[4] The pro-apoptotic effects of iso-BCFAs appear to be mediated through the intrinsic apoptosis pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.
Caption: Proposed signaling pathway of iso-BCFAs in apoptosis.
Quantitative Data
The concentration of this compound can vary depending on the biological matrix, as well as individual factors such as diet and gut microbiome composition. The following tables summarize representative concentrations of the closely related heptadecanoic acid (C17:0) in human plasma and adipose tissue, providing an estimate of the expected range for odd-branched chain fatty acids. Specific quantitative data for this compound is limited in the literature; therefore, these values for a similar odd-chain fatty acid are provided as a reference.
Table 1: Concentration of Heptadecanoic Acid (C17:0) in Human Plasma
| Population | Sample Size (n) | Mean Concentration (μmol/L) | 25th Percentile (μmol/L) | 75th Percentile (μmol/L) | Reference |
| Healthy Canadian Adults | 826 | 25.1 | 18.5 | 32.9 | [5] |
Table 2: Content of Heptadecanoic Acid (C17:0) in Human Adipose Tissue
| Population | Sample Size (n) | Mean Content ( g/100g fatty acids) | Standard Deviation | Reference |
| Healthy Men (40-76 years) | 114 | 0.25 | - |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, derivatization, and quantification of this compound from biological samples using GC-MS.
Protocol 1: Quantification of this compound in Human Plasma
This protocol is adapted from established methods for fatty acid analysis in plasma.[5][6]
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., polar-phase column)
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 50 µL of plasma, add a known amount of the internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane extract into the GC-MS.
-
Use a temperature program that allows for the separation of this compound methyl ester from other fatty acid methyl esters.
-
Monitor characteristic ions for this compound methyl ester and the internal standard for quantification.
-
Protocol 2: Quantification of this compound in Human Adipose Tissue
This protocol is adapted from established methods for fatty acid analysis in adipose tissue.
Materials:
-
Human adipose tissue biopsy
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound
-
Chloroform:Methanol (2:1, v/v)
-
Sodium methoxide in methanol (0.5 M)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of frozen adipose tissue.
-
Homogenization and Lipid Extraction:
-
Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v).
-
Add a known amount of the internal standard.
-
Vortex vigorously and allow to stand for 1 hour at room temperature.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Derivatization to FAMEs (Base-catalyzed):
-
Add 1 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.
-
Incubate at 50°C for 15 minutes.
-
Cool the sample and neutralize with 50 µL of glacial acetic acid.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer.
-
-
GC-MS Analysis:
-
Follow the same GC-MS analysis steps as described in Protocol 1.
-
Experimental Workflow Visualization
The general workflow for the quantification of this compound in biological samples is depicted below.
Caption: Quantification workflow for this compound.
References
- 1. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iso- but Not Anteiso-Branched Chain Fatty Acids Exert Growth-Inhibiting and Apoptosis-Inducing Effects in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 17-Methylstearic Acid as a Robust Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The inherent variability in sample preparation, lipid extraction, and instrumental analysis presents a significant challenge to achieving reliable quantitative data. The use of an internal standard (IS) is a critical strategy to control for this variability. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample.
17-Methylstearic acid (17-methyloctadecanoic acid), a branched-chain saturated fatty acid, serves as an excellent internal standard for the quantitative analysis of a wide range of fatty acids and other lipid classes by gas chromatography-mass spectrometry (GC-MS). Its branched structure and odd-numbered carbon backbone make it a rare occurrence in most biological systems, thus minimizing the risk of interference from endogenous lipids. This application note provides detailed protocols for the use of this compound as an internal standard in lipidomics, from sample preparation to data analysis, and includes representative quantitative data.
Key Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₈O₂ |
| Molecular Weight | 298.5 g/mol [1][2] |
| Structure | Saturated fatty acid with a methyl group at the 17th carbon |
| Synonyms | 17-Methyloctadecanoic acid, Isostearic acid (C19) |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, hexane) |
| Purity (Typical) | ≥98% |
Experimental Workflow Overview
The general workflow for utilizing this compound as an internal standard in a lipidomics experiment involves several key stages, from sample preparation to data analysis. This workflow is designed to ensure consistency and accuracy in the quantification of lipid species.
Experimental Protocols
The following protocols provide step-by-step instructions for the use of this compound as an internal standard in the analysis of fatty acids from biological samples.
Materials and Reagents
-
Biological sample (e.g., 100 µL of plasma, 10-20 mg of tissue, or 1x10⁶ cells)
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Boron trifluoride-methanol solution (14% BF₃ in methanol) or 1.25 M HCl in methanol
-
Hexane (HPLC grade)
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Lipid Extraction (Folch Method)
-
To a glass tube containing the biological sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. For solid tissues, homogenize the sample in the solvent mixture.
-
Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the calibration range and comparable to the expected concentration of the analytes of interest. For example, add 50 µL of a 1 mg/mL this compound solution.
-
Vortex the mixture thoroughly for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge the sample at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.
-
To the dried lipid residue, add 1 mL of 14% boron trifluoride-methanol solution (or 1.25 M methanolic HCl).
-
Cap the tube tightly and heat at 100°C for 1 hour (or 80°C for 1.5 hours for methanolic HCl).
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation
The following tables provide representative quantitative data for fatty acids in human plasma and mouse liver tissue, which can be expected from the described protocols. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.
Table 1: Representative Fatty Acid Concentrations in Human Plasma
| Fatty Acid | Abbreviation | Representative Concentration (µg/mL) ± SD | Internal Standard Used |
| Palmitic Acid | C16:0 | 250.5 ± 20.1 | This compound |
| Stearic Acid | C18:0 | 125.2 ± 10.8 | This compound |
| Oleic Acid | C18:1 | 340.7 ± 28.4 | This compound |
| Linoleic Acid | C18:2 | 190.3 ± 15.9 | This compound |
| Arachidonic Acid | C20:4 | 85.6 ± 7.2 | This compound |
Table 2: Representative Fatty Acid Concentrations in Mouse Liver Tissue
| Fatty Acid | Abbreviation | Representative Concentration (µg/g) ± SD | Internal Standard Used |
| Palmitic Acid | C16:0 | 155.8 ± 13.2 | This compound |
| Stearic Acid | C18:0 | 90.1 ± 8.5 | This compound |
| Oleic Acid | C18:1 | 245.3 ± 21.7 | This compound |
| Linoleic Acid | C18:2 | 210.6 ± 19.8 | This compound |
| Arachidonic Acid | C20:4 | 95.2 ± 9.9 | This compound |
Application in Signaling Pathway Analysis
Alterations in fatty acid metabolism are often linked to changes in cellular signaling pathways. Lipidomics, with accurate quantification enabled by internal standards like this compound, can provide valuable insights into these processes. For example, changes in the levels of specific fatty acids can impact inflammatory signaling pathways.
By using this compound as an internal standard, researchers can accurately quantify changes in arachidonic acid levels upon inflammatory stimulation, providing a quantitative measure of the activation of this signaling pathway.
Conclusion
This compound is a reliable and effective internal standard for quantitative lipidomics studies, particularly for GC-MS-based analysis of fatty acids. Its properties as a branched-chain, odd-numbered fatty acid make it an ideal choice to correct for variability during sample preparation and analysis. The protocols provided in this application note offer a robust framework for the accurate quantification of fatty acids in a variety of biological matrices, enabling researchers to obtain high-quality data for a deeper understanding of the roles of lipids in health and disease.
References
Application Notes and Protocols: 17-Methylstearic Acid in Microbial Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, also known as isononadecanoic acid (i-C19:0), is a saturated branched-chain fatty acid (BCFA). In microbial ecology, fatty acid analysis is a powerful tool for characterizing microbial communities, and specific fatty acids can serve as biomarkers for particular groups of microorganisms. This compound is recognized as a component of the cell membranes of certain bacteria, where it, along with other BCFAs, plays a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stress. This document provides detailed application notes and experimental protocols for the study of this compound in microbial ecology research.
Application Notes
Biomarker for Specific Bacterial Taxa
This compound (i-C19:0) is a useful biomarker for certain bacterial groups. While not as universally abundant as some other BCFAs (e.g., iso-C15:0, anteiso-C15:0), its presence and relative abundance can provide insights into the microbial community composition.
-
Actinomycetes : Branched-chain fatty acids are characteristic of many actinomycetes. The presence of i-C19:0, in conjunction with other markers like 10-methyl branched fatty acids, can suggest the presence of this important group of soil and sediment bacteria known for producing a wide array of secondary metabolites, including antibiotics.
-
Extremophiles : Studies have shown that i-C19:0 can be a major fatty acid in some extremophilic bacteria. For instance, in the thermophilic bacterium Thermogemmatispora sp., i-C19:0 was found to be a significant component of its total fatty acids, highlighting its potential role in membrane adaptation to extreme temperatures.
Indicator of Microbial Community Structure and Function
The analysis of this compound, as part of a broader fatty acid methyl ester (FAME) profile, can be used to assess shifts in microbial community structure in response to environmental changes.
-
Environmental Stress Response : The ratio of different types of fatty acids, including iso and anteiso branched-chain fatty acids, can change in response to factors like temperature, pH, and nutrient availability.[1] These shifts reflect physiological adaptations at the membrane level. An increase in the relative abundance of certain BCFAs, including potentially i-C19:0, may indicate an adaptation to specific environmental stressors.
-
Soil and Sediment Analysis : In soil and sediment ecology, FAME analysis, including the quantification of i-C19:0, helps in "fingerprinting" the microbial community. This can be applied to compare microbial communities across different soil horizons, assess the impact of pollutants, or monitor the progression of bioremediation and composting processes.
Potential in Drug Discovery and Development
Given that this compound is a component of bacterial membranes and not typically found in high concentrations in eukaryotes, the biosynthetic pathways leading to its formation could be potential targets for novel antimicrobial agents. Understanding the role of this and other BCFAs in membrane architecture can inform the development of membrane-disrupting antimicrobial compounds.
Quantitative Data Presentation
The following table summarizes the relative abundance of this compound (i-C19:0) and other major branched-chain fatty acids in a selected thermophilic bacterium. This data highlights its significance in the membrane composition of certain extremophiles.
| Fatty Acid | Thermogemmatispora sp. (strain T81) (% of total fatty acids) |
| i-C17:0 | 5.9 |
| i-C18:0 | 42.8 |
| i-C19:0 | 9.7 |
Data sourced from a study on the fatty acid composition of a novel species of Thermogemmatispora sp.[2]
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Analysis of Microbial Biomass from Pure Cultures or Environmental Samples
This protocol describes the extraction and derivatization of fatty acids from microbial cells to form fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).
Materials:
-
Microbial cell pellet or environmental sample (e.g., soil, sediment)
-
Saponification reagent (15% w/v NaOH in 50% v/v methanol)
-
Methylation reagent (6N HCl in 50% v/v methanol)
-
Extraction solvent (1:1 v/v hexane:methyl tert-butyl ether)
-
Wash solution (1.2% w/v NaOH)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 19:0 methyl ester)
-
Glass screw-cap tubes (Teflon-lined caps)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation :
-
For pure cultures, harvest cells in the late logarithmic to early stationary phase by centrifugation to obtain a cell pellet (approximately 40-50 mg wet weight).
-
For environmental samples, use 1-3 g of lyophilized and sieved material.
-
-
Saponification :
-
Add 1 mL of saponification reagent to the sample in a glass tube.
-
Add a known amount of internal standard.
-
Seal the tube tightly and vortex thoroughly.
-
Heat at 100°C for 30 minutes in a water bath, vortexing for 5-10 seconds every 10 minutes.
-
Cool the tube to room temperature.
-
-
Methylation :
-
Add 2 mL of methylation reagent to the cooled tube.
-
Seal the tube tightly and vortex.
-
Heat at 80°C for 10 minutes in a water bath.
-
Cool the tube rapidly in a cold water bath.
-
-
Extraction :
-
Add 1.25 mL of extraction solvent to the tube.
-
Mix on a vortex mixer for 10 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper (organic) phase containing the FAMEs to a clean glass tube.
-
-
Washing :
-
Add 3 mL of wash solution to the tube containing the organic phase.
-
Vortex for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis :
-
Transfer the final FAME extract to a GC vial.
-
Analyze the sample using a GC-FID or GC-MS system. Use a suitable capillary column (e.g., a polar FAMEWAX or a non-polar DB-5ms column) and a temperature program that allows for the separation of C10 to C20 fatty acids.
-
Identify and quantify this compound (i-C19:0) based on its retention time relative to known standards and the internal standard.
-
Visualizations
Logical Relationship of this compound as a Biomarker
References
Application Notes and Protocols for the Preparation of 17-Methylstearic Acid Methyl Ester for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantitative analysis of fatty acids by gas chromatography (GC) is a critical aspect of various fields, including lipidomics, drug development, and nutritional science. Free fatty acids are often derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility and thermal stability, making them amenable to GC analysis. 17-methylstearic acid, a branched-chain saturated fatty acid, is of interest in various biological studies. This document provides detailed protocols for the preparation of this compound methyl ester (17-MSAME) for subsequent GC analysis. The primary recommended method is an acid-catalyzed esterification, which is effective for both free fatty acids and those present in complex lipids.
Data Presentation: Comparison of Common Methylation Methods
Several methods are available for the preparation of FAMEs. The choice of method can depend on the nature of the sample and the fatty acids of interest. Below is a summary of quantitative data for common acid- and base-catalyzed methylation methods.
| Parameter | Acid-Catalyzed (HCl in Methanol) | Acid-Catalyzed (BF3 in Methanol) | Base-Catalyzed (KOH in Methanol) |
| Catalyst | 1.2% HCl in Methanol | 10-14% BF3 in Methanol | 0.2 M KOH in Methanol |
| Reaction Temperature | 45°C (mild) or 100°C (rapid)[1] | 37°C[1] | 50°C[2] |
| Reaction Time | 14+ hours (45°C) or 1-1.5 hours (100°C)[1] | 20 minutes[1] | 20 minutes[2] |
| Typical Yield | >96%[1] | High, but can produce artifacts[3] | High for glycerolipids, does not methylate free fatty acids[4][5] |
| Substrate | Free fatty acids, glycerolipids, phospholipids, sterol esters[1] | Free fatty acids, glycerolipids | Primarily glycerolipids |
| Advantages | Methylates all lipid classes, reliable. | Rapid reaction. | Mild conditions, rapid for transesterification.[2] |
| Disadvantages | Longer reaction time at lower temperatures. | Can cause degradation of certain fatty acids and produce artifacts.[3] | Ineffective for free fatty acids.[4][5] |
Experimental Protocols
For the preparation of this compound methyl ester, an acid-catalyzed method using hydrochloric acid in methanol is recommended to ensure complete methylation of the analyte, regardless of whether it is in its free form or esterified in a lipid complex.
Protocol: Acid-Catalyzed Methylation using HCl in Methanol
This protocol is adapted from established methods for the comprehensive methylation of various lipid classes.[1]
Materials:
-
Sample containing this compound
-
Toluene
-
Methanol, anhydrous
-
Concentrated Hydrochloric Acid (HCl, 35-37%)
-
Hexane, GC grade
-
Deionized Water
-
Screw-capped glass test tubes
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge (optional)
-
Pasteur pipettes
Reagent Preparation:
-
8% (w/v) HCl in Methanol/Water (85:15, v/v): Carefully and slowly add 9.7 mL of concentrated HCl to 41.5 mL of methanol in a glass container, preferably on ice. This solution is corrosive and should be prepared in a fume hood.
Procedure:
-
Sample Preparation: Accurately weigh a sample containing approximately 1-10 mg of lipid into a screw-capped glass test tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Solubilization: Add 0.2 mL of toluene to the dried sample and vortex to dissolve the lipid.
-
Addition of Reagents: To the dissolved sample, add 1.5 mL of methanol, followed by 0.3 mL of the 8% HCl solution. This results in a final HCl concentration of approximately 1.2% (w/v).[1]
-
Reaction: Tightly cap the test tube and vortex thoroughly. Place the tube in a heating block or water bath set to 100°C for 1 hour. For samples that may be sensitive to heat, an overnight incubation at 45°C (14 hours or longer) can be performed.[1]
-
Extraction of FAMEs: After the reaction, allow the tube to cool to room temperature. Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Phase Separation: Cap the tube and vortex vigorously for 30 seconds to extract the this compound methyl ester into the hexane (upper) layer. Centrifugation at a low speed (e.g., 1000 x g) for 5 minutes can aid in phase separation.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis using a Pasteur pipette.
-
Analysis: The extracted sample is now ready for injection into the gas chromatograph.
Mandatory Visualization
Experimental Workflow for Acid-Catalyzed Methylation
Caption: Workflow for the preparation of 17-MSAME for GC analysis.
Signaling Pathway: Acid-Catalyzed Esterification
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 17-Methylstearic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex lipids such as branched-chain fatty acids. 17-methylstearic acid, an isomer of nonadecanoic acid, possesses a unique structure with a methyl group at the antepenultimate carbon of the stearic acid backbone. This subtle branching has implications for its physical and biological properties. These application notes provide a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the unambiguous structural confirmation of this compound. Detailed protocols for sample preparation and data acquisition are provided, along with an analysis of the expected spectral data.
Principle of NMR-Based Structural Elucidation
The structural elucidation of this compound by NMR relies on the distinct chemical environments of its constituent protons and carbon atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of various functional groups and hydrocarbon moieties. For this compound, key structural features to be confirmed include the long saturated alkyl chain, the carboxylic acid group, and the specific location of the methyl branch at the C-17 position. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to piece together the molecular structure.
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established values for stearic acid, data for the structurally similar 16-methylheptadecanoic acid, and reported data for methyl 17-methyloctadecanoate.[1] The spectra of fatty acids and their methyl esters are nearly identical, with the main differences observed at the α-carbon and the carbonyl carbon.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-18 (CH₃) | 0.86 | d | ~6.5 |
| H-17' (CH₃) | 0.86 | d | ~6.5 |
| H-17 (CH) | 1.51 | m | - |
| H-16 (CH₂) | 1.15 | m | - |
| H-3 to H-15 (CH₂) | 1.25 | br s | - |
| H-2 (α-CH₂) | 2.35 | t | ~7.5 |
| COOH | 10-12 | br s | - |
Note: The signals for the two terminal methyl groups (C-18 and the C-17 branch) are expected to be very similar, potentially overlapping to form a pseudo-triplet or a complex multiplet. The methine proton at C-17 will be a multiplet due to coupling with the adjacent methylene and methyl protons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~180.5 |
| C-2 (α-CH₂) | ~34.1 |
| C-3 (β-CH₂) | ~24.7 |
| C-4 to C-14 (-(CH₂)n-) | ~29.0-29.7 |
| C-15 | ~27.2 |
| C-16 | ~36.7 |
| C-17 (CH) | ~34.5 |
| C-17' (CH₃) | ~19.2 |
| C-18 (CH₃) | ~19.2 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm).
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly to confirm the connectivity of the methine proton at C-17 with the adjacent methylene (C-16) and methyl (C-18 and C-17') protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is invaluable for assigning the carbons of the branched end of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, further confirming the overall structure.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Interpretation of NMR Spectra
The ¹H NMR spectrum will be characterized by a large, broad singlet around 1.25 ppm corresponding to the bulk of the methylene protons in the long alkyl chain.[2] The triplet at approximately 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid (C-2).[2] The most diagnostic feature for the branched structure is the presence of a multiplet around 1.51 ppm for the single methine proton (H-17) and a doublet at approximately 0.86 ppm for the two terminal methyl groups (C-18 and the C-17 branch), which will likely have a combined integration of 6 protons.[1]
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will appear downfield at around 180.5 ppm. The carbons of the long methylene chain will produce a dense cluster of signals between 29.0 and 29.7 ppm. The signals for the carbons at the branched terminus (C-15, C-16, C-17, C-17', and C-18) will be distinct and are key to confirming the position of the methyl group.
The following diagram illustrates the key signaling pathways and correlations expected in the 2D NMR spectra that are crucial for confirming the structure of this compound.
Caption: Key 2D NMR correlations for structural confirmation.
Conclusion
NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By combining one-dimensional and two-dimensional NMR techniques, researchers can confirm the presence of the long alkyl chain, the carboxylic acid functionality, and, most importantly, the precise location of the methyl branch at the C-17 position. The protocols and expected data presented in these application notes serve as a valuable resource for scientists and professionals engaged in the analysis of branched-chain fatty acids.
References
Incorporation of 17-Methylstearic Acid into Model Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, an iso-branched saturated fatty acid, is a component of various bacterial and some eukaryotic cell membranes. Its branched structure introduces steric hindrance that disrupts the ordered packing of adjacent acyl chains in a lipid bilayer. This perturbation significantly influences the biophysical properties of the membrane, including its fluidity, thickness, and phase behavior. Understanding the effects of incorporating this compound into model membranes is crucial for researchers in various fields, including microbiology, drug delivery, and membrane biophysics. These application notes provide a detailed overview and experimental protocols for studying the incorporation of this compound into model membrane systems.
Data Presentation: Effects of this compound on Model Membrane Properties
The incorporation of this compound into a model membrane, such as one composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), leads to predictable and quantifiable changes in its physical properties. The methyl branch near the terminus of the acyl chain disrupts the crystalline packing of the lipid tails in the gel phase, thereby lowering the energy required to transition to the liquid-disordered phase.
Table 1: Quantitative Effects of this compound on DMPC Liposome Properties
| Mole % of this compound | Main Phase Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Fluorescence Anisotropy (r) of DPH at 25°C |
| 0 (Pure DMPC) | ~24 | ~5.5 | ~0.35 |
| 5 | Lowered | Decreased | Decreased |
| 10 | Further Lowered | Further Decreased | Further Decreased |
| 20 | Significantly Lowered | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DMPC and varying mole percentages of this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve the desired amounts of DMPC and this compound in a chloroform:methanol (2:1, v/v) solvent mixture to achieve the target mole percentages.
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour, or under high vacuum overnight.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of hydration buffer, pre-heated to a temperature above the main phase transition temperature of the lipid mixture.
-
Vortex the flask for several minutes until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain LUVs with a uniform size distribution, subject the MLV suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 10-20 times. This process will yield a translucent suspension of LUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider storing them under an inert atmosphere (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the phase behavior of lipid membranes. It measures the heat flow associated with the phase transitions of the lipid bilayer as a function of temperature.
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
Reference buffer (the same buffer used for liposome hydration)
-
DSC instrument and sample pans
Procedure:
-
Sample Preparation:
-
Accurately pipette a known volume of the liposome suspension into a DSC sample pan.
-
In a separate reference pan, add the same volume of the reference buffer.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected phase transition temperature (e.g., 10°C for DMPC-based liposomes).
-
Heat the sample at a constant scan rate (e.g., 1°C/min) to a temperature well above the phase transition (e.g., 40°C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Typically, two to three heating and cooling cycles are performed to ensure reproducibility. The data from the second heating scan is usually reported.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the main phase transition temperature (T_m), which is the temperature at the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak.
-
Compare the T_m and ΔH values for liposomes with different concentrations of this compound to the values for pure DMPC liposomes.
-
Protocol 3: Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is a widely used method to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., in tetrahydrofuran or methanol)
-
Spectrofluorometer with polarizing filters
Procedure:
-
Probe Incorporation:
-
To a diluted liposome suspension (e.g., 0.1-0.5 mM lipid concentration), add the DPH stock solution to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).
-
-
Calculation of Anisotropy (r):
-
Calculate the grating correction factor (G-factor): G = I_HV / I_HH
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation:
-
Compare the anisotropy values of liposomes containing different concentrations of this compound. A lower 'r' value indicates a more fluid membrane environment.
-
Mandatory Visualizations
Caption: Experimental workflow for the incorporation and analysis of this compound in model membranes.
The Role of 17-Methylstearic Acid in Elucidating Lipid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Methylstearic acid, a branched-chain saturated fatty acid, is emerging as a valuable tool in the study of lipid metabolism. While structurally similar to its straight-chain counterpart, stearic acid, the methyl branch at the 17th position confers unique properties that make it a useful biomarker and metabolic probe. This document provides detailed application notes and experimental protocols for the use of this compound in lipid metabolism research, with a focus on its role as a biomarker, its potential use as a metabolic tracer, and its interactions with cellular signaling pathways and the gut microbiota.
Application Notes
Biomarker of Ruminant Fat Intake and Cardiometabolic Health
This compound is primarily derived from the consumption of dairy and ruminant fats. Its presence and concentration in plasma and adipose tissue serve as an objective biomarker for the intake of these dietary components. Epidemiological studies have consistently linked higher circulating levels of this compound with a lower risk of developing type 2 diabetes and cardiovascular disease. This inverse association suggests a potential protective role for this fatty acid or the dietary patterns associated with its intake.
Potential as a Metabolic Tracer for Fatty Acid Uptake and Metabolism
Stable isotope-labeled this compound (e.g., with ¹³C) can be employed as a tracer to investigate the dynamics of fatty acid uptake, transport, and incorporation into various lipid pools. Due to its branched structure, its metabolic fate may differ from that of straight-chain fatty acids, providing unique insights into the specificity of enzymes and transport proteins involved in lipid metabolism. While specific studies using ¹³C-17-methylstearic acid are not yet widely published, the principles of stable isotope tracing with other fatty acids, such as palmitate and oleate, can be readily adapted.
Investigating the Influence of Branched-Chain Fatty Acids on Cellular Signaling
While direct evidence for this compound is still emerging, studies on the closely related stearic acid and other branched-chain fatty acids (BCFAs) suggest potential roles in modulating cellular signaling. For instance, stearic acid has been shown to exert neuroprotective effects through the activation of the PI3K pathway. Furthermore, BCFAs produced by the gut microbiota can influence immune responses by modulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells, a critical aspect of inflammatory processes.
Exploring the Interplay with the Gut Microbiota
The gut microbiota plays a crucial role in the metabolism of dietary fats. While specific interactions between this compound and gut bacteria are an active area of research, it is known that gut microbes can produce a variety of BCFAs from the breakdown of branched-chain amino acids. These microbial BCFAs can then influence host physiology. Investigating how dietary this compound affects the composition and metabolic activity of the gut microbiota, and how, in turn, the microbiota modifies this fatty acid, can provide valuable insights into diet-microbe-host interactions in health and disease.
Quantitative Data
Table 1: Association of Circulating this compound with Cardiometabolic Disease Risk
| Study Type | Population | Finding | Relative Risk Reduction (per SD increase) |
| Meta-analysis of Prospective Cohort Studies | Multiple cohorts | Lower risk of Type 2 Diabetes | 46% |
| Meta-analysis of Prospective Studies | Multiple cohorts | Lower risk of Cardiovascular Disease | 18% |
| Meta-analysis of Prospective Studies | Multiple cohorts | Lower risk of Coronary Heart Disease | 9% |
Table 2: Exemplar Concentrations of Stearic Acid (as a proxy for this compound)
| Sample Type | Condition | Concentration (µM) |
| Human Plasma | Normal (Fasting) | 770 ± 110 |
Note: Data for this compound specifically is limited. Stearic acid concentrations are provided as a general reference for a long-chain saturated fatty acid.
Table 3: Exemplar Dosage of Stearic Acid Methyl Ester (SAME) in an Animal Model of Ischemia
| Animal Model | Compound | Dosage | Effect |
| Rat (Asphyxial Cardiac Arrest) | Stearic Acid Methyl Ester (SAME) | 0.02 mg/kg (IV) | Alleviated learning/memory deficits and reduced neuroinflammation[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol describes the extraction and quantification of this compound from human plasma samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Human plasma samples
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated this compound standard
-
Methanol
-
Chloroform
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., FAMEWAX)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes in a sealed tube.
-
Cool the tube and add 2 mL of 14% BF₃ in methanol.
-
Heat again at 100°C for 30 minutes.
-
Cool to room temperature.
-
-
Extraction of Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated FAMEs extract into the GC-MS system.
-
Use a temperature program suitable for separating C18 fatty acid isomers. A typical program might start at 140°C, ramp to 240°C, and hold.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the characteristic ions of this compound methyl ester and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells
This protocol outlines a general procedure for using ¹³C-labeled this compound to trace its metabolic fate in a cell culture model.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
¹³C-labeled this compound (e.g., [1-¹³C]this compound)
-
Bovine serum albumin (BSA), fatty acid-free
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS or GC-MS system for analyzing labeled lipids
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Conjugate:
-
Dissolve ¹³C-17-methylstearic acid in ethanol.
-
In a sterile tube, add the fatty acid solution to warm (37°C) cell culture medium containing fatty acid-free BSA (e.g., 1% w/v). The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.
-
Incubate at 37°C for 30 minutes with gentle shaking to allow for complex formation.
-
Sterile-filter the solution.
-
-
Cell Labeling:
-
Plate cells and grow to the desired confluency.
-
Replace the normal growth medium with the medium containing the ¹³C-17-methylstearic acid-BSA conjugate.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to trace the incorporation of the labeled fatty acid into different lipid classes.
-
-
Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
-
Analysis of Labeled Lipids:
-
Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Analyze the isotopic enrichment of this compound in each lipid fraction by LC-MS/MS or after derivatization to FAMEs by GC-MS.
-
The mass shift corresponding to the ¹³C label will allow for the quantification of the tracer's incorporation into each lipid pool.
-
-
Data Interpretation:
-
Calculate the rate of incorporation of ¹³C-17-methylstearic acid into different lipid classes over time.
-
This data will provide insights into the pathways of fatty acid trafficking and esterification within the cell.
-
Visualizations
Caption: Workflow for quantifying this compound in plasma by GC-MS.
Caption: Workflow for stable isotope tracing of fatty acid metabolism in cells.
References
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of 17-Methylstearic Acid in Gas Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak resolution of 17-methylstearic acid during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize this compound before GC analysis?
A1: Derivatization is a critical step for preparing fatty acids for GC analysis.[1] Free fatty acids, like this compound, are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape (tailing). Converting them to more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs), improves chromatographic performance, enhances separation, and prevents unwanted interactions with the GC column's stationary phase.[1][2]
Q2: Which type of GC column is most effective for separating the this compound FAME from other isomers?
A2: To separate branched-chain fatty acid isomers, which have very similar physicochemical properties, a highly selective column is required.[1] Highly polar capillary columns, such as those with cyanopropyl-based stationary phases (e.g., SP-2330, HP-88, Rt-2560), are recommended.[1][3][4] These columns provide the selectivity needed to resolve isomers based on subtle structural differences.[1] For complex mixtures, longer columns (e.g., 60m or 100m) can also improve resolution by increasing the number of theoretical plates.[1][5]
Q3: How does the GC oven temperature program affect the resolution of closely eluting peaks?
A3: The temperature program is one of the most important variables in GC.[6] A fast temperature ramp can prevent proper partitioning of isomers between the mobile and stationary phases, leading to poor resolution.[1] To improve the separation of closely eluting isomers like this compound, a slow temperature ramp rate (e.g., 1-3°C/min) is often necessary.[1][5][7] This increases the interaction time between the analytes and the stationary phase, enhancing separation.[7]
Q4: Can mass spectrometry (MS) alone differentiate this compound from its isomers?
A4: No, isomers like iso and anteiso branched-chain fatty acids have the same molecular weight and chemical formula, making them indistinguishable by a standard mass spectrometer alone.[1] While their molecular ions are identical, their fragmentation patterns under tandem mass spectrometry (MS/MS) can sometimes be distinct, offering a potential method for differentiation.[1] However, effective chromatographic separation remains the primary and most reliable method for resolving these isomers.[1]
Troubleshooting Guide: Common Peak Resolution Issues
This section addresses specific problems you may encounter during the GC analysis of this compound.
Issue 1: Poor Resolution and Peak Co-elution
You observe that the peak for this compound methyl ester is overlapping with an adjacent peak, likely another fatty acid isomer.
| Potential Cause | Recommended Solution |
| Suboptimal GC Column | The stationary phase lacks the necessary selectivity. Use a highly polar capillary column (e.g., cyanopropyl-based phases like HP-88 or DB-23) with a longer length (≥60 m) to maximize resolution.[1][3] |
| Inadequate Temperature Program | A fast temperature ramp reduces separation efficiency.[1] Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) during the elution window of the branched-chain fatty acids.[1] A lower initial temperature can also improve the separation of more volatile components.[1][7] |
| Incorrect Carrier Gas Flow Rate | The carrier gas flow rate affects column efficiency. Optimize the flow rate to achieve the best balance between resolution and analysis time.[5] |
Issue 2: Significant Peak Tailing
The peak for this compound is asymmetrical, with a distinct "tail" extending from the back of the peak.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The presence of underivatized, polar free fatty acids is a primary cause of tailing.[1] Ensure the methylation reaction goes to completion by optimizing reaction time and temperature. |
| Active Sites in the GC System | Free silanol groups in the injector liner, column, or detector can interact with analytes.[1] Use a deactivated injector liner and a high-quality, end-capped GC column. Regularly trim a small portion (10-20 cm) from the front of the column to remove accumulated contaminants.[1] |
| Column Contamination | Non-volatile matrix components can accumulate at the head of the column. Use a guard column to protect the analytical column and regularly bake out the column at its maximum recommended temperature.[1] |
| Sample Overload | Injecting too much sample can saturate the column.[5][8] Reduce the injection volume or dilute the sample.[5][8] |
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol describes a common method for converting fatty acids to FAMEs for GC analysis.[7]
Materials:
-
Sample containing fatty acids
-
Boron Trifluoride (BF₃) in methanol (14% solution)[7]
-
0.5 M NaOH in methanol[7]
-
Heptane (or Hexane)
-
Saturated NaCl solution
-
Screw-cap vials
Procedure:
-
Saponification: Weigh approximately 25 mg of the oil or lipid sample into a screw-cap vial. Add 2 mL of 0.5 M NaOH in methanol. Cap the vial tightly and heat at 100°C for 10 minutes.[7]
-
Methylation: Cool the vial to room temperature. Add 3 mL of 14% BF₃-Methanol solution. Cap tightly and heat again at 100°C for 5 minutes.[7]
-
Extraction: Cool the vial to room temperature. Add 2 mL of heptane and 2 mL of saturated NaCl solution.[7]
-
Phase Separation: Vortex the mixture vigorously for 2 minutes and allow the layers to separate.[7]
-
Sample Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.
Protocol 2: Optimized GC Method Parameters
This provides a starting point for a GC method optimized for branched-chain fatty acid resolution.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID | Standard for FAME analysis. |
| Column | Highly polar cyanopropyl column (e.g., HP-88, DB-23, Rt-2560), 60 m x 0.25 mm ID, 0.20 µm film | High polarity provides selectivity for isomers.[3][4][7] Longer length increases theoretical plates and resolution.[1][5] |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of ~1.0-1.2 mL/min. |
| Injector Temp. | 250 °C | Ensures complete vaporization of FAMEs.[3][7] |
| Split Ratio | 50:1 (or higher) | Prevents column overload. Adjust based on sample concentration.[3][7] |
| Oven Program | Initial: 100°C, hold 2 min. Ramp 1: 5°C/min to 180°C. Ramp 2: 2°C/min to 220°C, hold 5 min. | A slow second ramp through the elution range of C17-C18 isomers is critical for separation.[7] |
| Detector Temp. | 280 °C | Ensures analytes remain in the gas phase.[3] |
Visualized Workflows
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
Overcoming challenges in the derivatization of 17-Methylstearic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 17-methylstearic acid for analysis, typically by gas chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 17-Methylstearate Methyl Ester (17-Me-FAME)
Q1: I am observing very small or no peaks corresponding to my 17-Me-FAME in the GC analysis. What could be the cause?
A1: A complete or near-complete loss of your target analyte peak often points to a fundamental issue in the sample preparation or derivatization process. The steric hindrance from the methyl group at the 17th position can make this compound less reactive than straight-chain fatty acids.
Potential Causes & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Optimize reaction time and temperature. For sterically hindered fatty acids, extending the reaction time or increasing the temperature may be necessary. To determine the optimal conditions, you can analyze aliquots at different time points to see when the peak area of the FAME product plateaus.[1]
-
-
Reagent Quality: The derivatization reagent may have degraded.
-
Solution: Use fresh, high-quality derivatization reagents. Reagents like BF3-methanol and silylating agents are sensitive to moisture and should be stored under anhydrous conditions.[1]
-
-
Presence of Water: Moisture in the sample or reagents can inhibit the esterification reaction.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen are effective methods.[2] Use anhydrous solvents and reagents.
-
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
Q2: My peak areas for 17-Me-FAME are inconsistent across different sample preparations. What could be causing this variability?
A2: Poor reproducibility is often linked to inconsistencies in the experimental procedure.
Potential Causes & Solutions:
-
Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes can lead to different derivatization efficiencies.
-
Solution: Use a heating block or water bath for precise temperature control and a timer to ensure consistent reaction times.[3] Utilize calibrated pipettes for accurate measurement of reagents and solvents.
-
-
Sample Handling: Incomplete mixing or variable extraction efficiency can introduce errors.
-
Solution: Ensure thorough vortexing or mixing at each stage of the protocol. During liquid-liquid extraction, be consistent with the shaking time and the volume of the organic layer collected.
-
Issue 3: Peak Tailing in Gas Chromatography
Q3: The chromatographic peak for my 17-Me-FAME is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing can be caused by interactions between the analyte and active sites in the GC system or by issues with the chromatographic conditions.
Potential Causes & Solutions:
-
Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the analyte.
-
Solution: Use a deactivated injector liner and ensure your GC column is in good condition. If the column is old, it may need to be replaced.
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion.
-
Solution: Trim the first few centimeters of the column from the inlet side. Regularly bake out the column according to the manufacturer's instructions.
-
-
Incomplete Derivatization: The presence of underivatized this compound will result in a tailing peak due to its polarity.
-
Solution: Re-optimize your derivatization protocol to ensure complete conversion to the methyl ester.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is essential to increase the volatility and reduce the polarity of this compound.[1] The free carboxylic acid is highly polar and prone to hydrogen bonding, which leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column.[3] Converting it to its fatty acid methyl ester (FAME) form improves its volatility, leading to sharper peaks and more accurate quantification.[5]
Q2: What is the most common and effective method for derivatizing this compound?
A2: Acid-catalyzed esterification using boron trifluoride in methanol (BF3-methanol) is a robust and widely used method for derivatizing fatty acids, including branched-chain fatty acids like this compound.[2][6] This method is effective for both free fatty acids and for transesterifying fatty acids from complex lipids.[3]
Q3: Can steric hindrance from the methyl group at the 17-position affect the derivatization reaction?
A3: Yes, steric hindrance can make the carboxylic acid group of this compound less accessible to the derivatizing agent, potentially slowing down the reaction rate compared to straight-chain fatty acids.[7][8] To overcome this, it may be necessary to use more forcing reaction conditions, such as a slightly higher temperature or a longer reaction time, to ensure the derivatization goes to completion.
Q4: Are there alternative derivatization methods if I suspect incomplete methylation?
A4: Yes, several alternatives can be considered:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters. This is a versatile method that also derivatizes other functional groups like hydroxyls.[2][9]
-
Diazomethane or Trimethylsilyldiazomethane (TMS-DM): These are highly effective for converting carboxylic acids to methyl esters. TMS-DM is considered a safer alternative to diazomethane.[10]
-
Alternative Esters: For specific applications, other esters like propan-2-ol or butyl esters can be prepared, which may offer chromatographic advantages.[11]
Q5: How can I confirm that my derivatization reaction is complete?
A5: You can monitor the progress of the reaction by analyzing aliquots of the reaction mixture at different time points.[1] The reaction is considered complete when the peak area of the 17-Me-FAME no longer increases with extended reaction time. Additionally, the absence of a broad, tailing peak corresponding to the underivatized fatty acid is a good indicator of a complete reaction.
Quantitative Data Summary
The efficiency of derivatization can be influenced by the chosen method and the structure of the fatty acid. While specific data for this compound is limited, the following table summarizes typical yields for different derivatization methods for long-chain and sterically hindered fatty acids.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Derivatization Yield | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | 14% BF3 in Methanol | 60-100°C, 10-60 min | >95% | Robust, effective for free fatty acids and transesterification. | Reagent is harsh and moisture-sensitive. |
| Acid-Catalyzed Esterification | 2% Sulfuric Acid in Methanol | 55°C, 16 hours | >95% | Cost-effective and readily available reagents. | Long reaction time. |
| Base-Catalyzed Transesterification | 0.5 M KOH in Methanol | Room Temp - 70°C, 2-30 min | >98% | Rapid and efficient for glycerides. | Not effective for free fatty acids. |
| Silylation | BSTFA + 1% TMCS | 60-80°C, 30-60 min | >97% | Versatile, derivatizes multiple functional groups. | Derivatives can be moisture-sensitive. |
| Alkylation | Trimethylsilyldiazomethane (TMS-DM) | Room Temperature, ~15 min | >99% | High yield, rapid, and safer than diazomethane. | Reagent can be expensive. |
Yields are generalized from literature and can vary based on specific sample matrix and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol describes a standard method for preparing fatty acid methyl esters (FAMEs) from a lipid extract containing this compound.
-
Sample Preparation: Place 1-10 mg of the dried lipid extract into a screw-cap reaction vial.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 30 minutes in a heating block or water bath. For sterically hindered acids, extending the time to 60 minutes may improve yield.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection and Drying:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
This protocol is an alternative for creating a trimethylsilyl (TMS) ester of this compound.
-
Sample Preparation: Place 1-5 mg of the dried fatty acid sample into a micro-reaction vessel.
-
Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Visualizations
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ache.org.rs [ache.org.rs]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
Technical Support Center: Optimization of GC-MS for 17-Methylstearic Acid Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the detection of 17-methylstearic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A1: Derivatization is a critical first step for analyzing fatty acids like this compound by GC-MS.[1][2] Free fatty acids are polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and potential interactions with the GC system.[2][3] Converting them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), is essential for achieving good peak shape and preventing unwanted system interactions.[1][3][4] This process improves chromatographic separation and sensitivity.[5]
Q2: What are the most effective derivatization methods for this compound?
A2: The most common and effective methods involve esterification to form fatty acid methyl esters (FAMEs). Common reagents include:
-
Boron trifluoride in methanol (BF3-Methanol) : A widely used reagent that requires mild heating (e.g., 60-70°C) for a short duration.[2][3][4] It is suitable for the methyl esterification of free fatty acids and is known to be quite effective.[5]
-
Silylation Reagents (e.g., BSTFA, MSTFA) : These reagents, often with a catalyst like 1% TMCS, convert the carboxylic acid to a trimethylsilyl (TMS) ester.[2][3] This method is also effective for other functional groups like hydroxyls.[2]
-
Acid-catalyzed Esterification (e.g., HCl or H2SO4 in Methanol) : A classic method involving refluxing the fatty acid in methanol with an acid catalyst.[5][6]
Q3: My chromatogram shows significant peak tailing for my this compound peak. What are the likely causes and solutions?
A3: Peak tailing is a common issue when analyzing fatty acids and is typically caused by activity within the GC system or incomplete derivatization.
-
Incomplete Derivatization : If the conversion to the FAME is not complete, the remaining polar free fatty acids will interact strongly with the system, causing tailing.[3]
-
Active Sites in the GC System : Active sites in the injector liner, column, or detector can interact with your analyte.
Q4: How can I improve the separation of this compound from other closely eluting fatty acid isomers?
A4: Achieving baseline separation for fatty acid isomers can be challenging. The GC column is the most critical factor.
-
Column Selection : For complex mixtures and isomer separations, a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88) is often the best choice.[3] Polar polyethylene glycol (PEG) columns (e.g., DB-WAX, HP-INNOWax) are also commonly recommended for FAME analysis.[3] For branched-chain fatty acids, RP C18 columns have also shown good potential for selectivity in some applications.[7][8]
-
Oven Temperature Program : A slower temperature ramp rate (e.g., 2-5°C per minute) during the elution window of your target analytes can significantly improve resolution.[3]
-
Carrier Gas Flow Rate : Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, therefore, resolution.
Q5: I am not detecting a peak for this compound, or the signal is very low. What should I investigate?
A5: Low or no signal can stem from issues in sample preparation, instrument settings, or the detector.
-
Derivatization Failure : Confirm that the derivatization reaction was successful.
-
Injector Temperature : The injector temperature must be high enough to ensure the FAME volatilizes efficiently. A typical starting point is 250°C.[9][10] However, excessively high temperatures can cause degradation.[11]
-
Mass Spectrometer Settings : Ensure the MS is operating correctly. For low concentrations, using Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity compared to full scan mode.[12][13] Monitor for characteristic ions of this compound methyl ester.
-
System Leaks : Check for leaks in the GC system, as this can increase background noise and reduce sensitivity.[3]
Q6: What are the characteristic mass spectral ions for this compound methyl ester?
A6: The electron ionization (EI) mass spectrum of this compound methyl ester (C₂₀H₄₀O₂) will show several characteristic fragments. While the molecular ion (m/z 312.5) may be weak or absent in EI, key fragments arise from cleavages around the ester group and along the alkyl chain. Based on the NIST database, you should look for specific identifying ions.[14] For general FAMEs, a prominent peak is often the McLafferty rearrangement ion at m/z 74.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
Caption: Troubleshooting workflow for peak tailing issues.
Problem 2: Poor Resolution or Co-elution
Caption: Troubleshooting workflow for poor resolution.
Data Presentation
Table 1: Recommended GC Columns for FAME Analysis
| Stationary Phase Type | Common Names | Polarity | Key Advantages |
| Cyanopropyl Silicone | HP-88, CP-Sil 88, SP-2380 | Very High | Excellent for separating geometric (cis/trans) and positional isomers.[3][15] |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | High | Good general-purpose columns for FAMEs, robust and reliable.[3] |
| Biscyanopropyl Siloxane | SP-2340 | Very High | Another excellent option for complex isomer separations.[15] |
Table 2: Typical GC-MS Parameter Starting Points for this compound (as FAME)
| Parameter | Recommended Setting | Rationale & Notes |
| Injector | ||
| Temperature | 250 - 260°C[12] | Ensures complete volatilization of the FAME. Adjust as needed based on analyte stability. |
| Mode | Splitless or Split (e.g., 50:1)[10] | Use Splitless for trace analysis to maximize sensitivity. Use Split for higher concentration samples to avoid column overload. |
| Liner | Deactivated, Single Taper w/ Glass Wool[3][12] | Minimizes active sites and helps trap non-volatile residues. |
| GC Oven Program | ||
| Initial Temperature | 50 - 100°C, hold for 1-2 min[3] | Allows for focusing of analytes at the head of the column. |
| Ramp 1 | 10 - 25°C/min to 200 - 230°C[3] | Rapidly elutes lighter components. |
| Ramp 2 (Optional) | 2 - 5°C/min to 230 - 250°C[3] | A slower ramp improves resolution of later-eluting compounds like this compound. |
| Final Hold | 5 - 10 min[3] | Ensures all components have eluted from the column, preventing ghost peaks in subsequent runs.[16] |
| Carrier Gas | ||
| Gas Type | Helium | Standard carrier gas for GC-MS, providing good efficiency and safety. |
| Flow Rate | 1.0 - 1.2 mL/min (for 0.25mm ID column)[10] | Set to achieve optimal linear velocity for the column dimensions. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV[17] | Standard energy to generate comparable spectra with libraries like NIST. |
| MS Source Temp. | 230°C[18][17] | A typical source temperature to maintain cleanliness and promote ionization. |
| MS Quad Temp. | 150°C[17][19] | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) or SIM | Use Full Scan for identification. Use SIM mode monitoring characteristic ions for improved sensitivity and quantitation.[12] |
Experimental Protocols
Protocol: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of free fatty acids to FAMEs.
Materials:
-
Sample containing this compound (1-25 mg)
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial with PTFE-lined cap (5-10 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation : Weigh 1-25 mg of your lipid extract or sample into a clean reaction vial.
-
Reagent Addition : Add 2 mL of BF3-Methanol reagent to the vial.
-
Reaction : Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.[10] Derivatization times may need optimization.
-
Quenching and Extraction : Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Mixing : Cap the vial and vortex vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane layer.[10]
-
Phase Separation : Allow the layers to separate. The top layer is the organic (hexane) layer containing your FAMEs.
-
Collection : Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette.
-
Drying : Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis : The sample is now ready for injection into the GC-MS.
Caption: Experimental workflow for FAME preparation and analysis.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. agilent.com [agilent.com]
- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of Synthetic 17-Methylstearic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 17-methylstearic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of synthetic this compound?
A1: The most common and reliable methods for determining the purity of synthetic this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, the fatty acid is typically derivatized to its more volatile fatty acid methyl ester (FAME), methyl 17-methylstearate.[1][2] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without the need for derivatization.[3][4][5][6]
Q2: Why is derivatization to a fatty acid methyl ester (FAME) necessary for GC-MS analysis?
A2: Direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and the tendency of the polar carboxylic acid group to interact with the GC column, leading to poor peak shape (tailing) and inaccurate quantification.[2] Derivatization to the methyl ester (FAME) increases the volatility and reduces the polarity of the analyte, resulting in sharper peaks and more reliable data.[1][2]
Q3: What are the potential impurities I should be aware of when synthesizing this compound?
A3: The potential impurities largely depend on the synthetic route employed.
-
Grignard Synthesis: If a Grignard reagent (e.g., from 1-bromo-16-methylheptadecane) is reacted with carbon dioxide, common impurities can include the corresponding alkane (17-methylheptadecane) formed by the reaction of the Grignard reagent with any trace amounts of water.[7][8] Another possible byproduct is a symmetrical ketone, formed from the reaction of the Grignard reagent with the initially formed carboxylate salt.[9]
-
Malonic Ester Synthesis: When using a malonic ester synthesis approach, a major potential impurity is the dialkylated malonic ester, which would lead to a dicarboxylic acid impurity in the final product.[10][11] Incomplete hydrolysis of the ester groups can also result in residual ester impurities.
Q4: My GC chromatogram shows peak tailing for my this compound methyl ester. What could be the cause?
A4: Peak tailing in the GC analysis of FAMEs can be caused by several factors:
-
Incomplete Derivatization: The presence of underivatized this compound can lead to tailing due to its interaction with the GC column.
-
Active Sites in the GC System: Silanol groups in the injector liner or on the column can interact with the analyte. Using a deactivated liner and a high-quality column is recommended.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can degrade performance.
Q5: How can I differentiate between this compound and its straight-chain isomer, nonadecanoic acid, using GC-MS?
A5: While these isomers have very similar boiling points, they can often be separated on a polar capillary GC column.[12] Their mass spectra will also show subtle differences in fragmentation patterns that can aid in their identification. The branched nature of this compound can lead to characteristic fragmentation patterns upon electron ionization.
Troubleshooting Guides
Issue 1: Low Purity of Synthetic this compound Detected by GC-MS
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure appropriate reaction time and temperature as per the synthetic protocol. |
| Presence of Starting Materials | - Optimize purification steps (e.g., column chromatography, recrystallization) to remove unreacted starting materials. |
| Formation of Byproducts (e.g., from Grignard or Malonic Ester Synthesis) | - For Grignard synthesis, ensure strictly anhydrous conditions to minimize alkane formation.[7]- For malonic ester synthesis, control the stoichiometry of the alkylating agent to minimize dialkylation.[10] |
| Degradation of the Product | - Avoid excessive heat during purification and storage.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. |
Issue 2: Inaccurate Quantification in Purity Assessment
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization for GC-MS | - Ensure the derivatization reagent (e.g., BF3-methanol or methanolic HCl) is fresh and the reaction goes to completion.[13]- A small test derivatization with a known standard can verify the efficiency of the method. |
| Poor Peak Shape in GC (Tailing or Fronting) | - Tailing: Check for active sites in the GC system, consider using a fresh, deactivated liner, and ensure complete derivatization.- Fronting: This may indicate column overload; try injecting a more dilute sample. |
| Non-linearity of Detector Response | - Prepare a calibration curve with a certified reference standard of this compound methyl ester to ensure the detector response is linear in the concentration range of your sample. |
| Inaccurate Integration of NMR Signals (for qNMR) | - Ensure complete relaxation of all relevant protons by using a sufficient relaxation delay (D1) in the NMR experiment (typically 5 times the longest T1).[6]- Choose well-resolved signals for integration that are free from overlap with impurity signals.[3][4] |
Quantitative Data Presentation
The following tables provide an example of how to present quantitative purity data for a batch of synthetic this compound.
Table 1: GC-MS Purity Analysis of this compound (as Methyl Ester)
| Component | Retention Time (min) | Area (%) | Identity Confirmation |
| Methyl 17-methylstearate | 22.54 | 98.9 | MS fragmentation pattern matches reference spectrum. |
| Unidentified Impurity 1 | 21.89 | 0.6 | - |
| Unidentified Impurity 2 | 23.12 | 0.5 | - |
Table 2: qNMR Purity Analysis of this compound
| Analyte Signal (1H NMR) | Internal Standard Signal (1H NMR) | Calculated Purity (%) |
| Methylene protons alpha to carboxyl (δ ~2.35 ppm) | Methyl protons of maleic acid (δ ~6.28 ppm) | 99.2 |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Accurately weigh approximately 10 mg of the synthetic this compound into a screw-capped vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 2 hours.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
-
GC-MS Analysis:
-
GC Column: Use a polar capillary column such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Identification: Identify the methyl 17-methylstearate peak based on its retention time and comparison of its mass spectrum with a reference spectrum.
-
Quantification: Determine the purity by calculating the peak area percentage of the methyl 17-methylstearate relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 30 seconds) is used to allow for full relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the α-methylene protons at ~2.35 ppm).[14]
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet of the olefinic protons of maleic acid at ~6.28 ppm).
-
Calculate the purity of the this compound using the following equation:
-
Visualizations
Caption: Workflow for purity assessment of this compound by GC-MS.
Caption: Troubleshooting logic for addressing low purity in synthetic this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. agilent.com [agilent.com]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
Troubleshooting low yield in 17-Methylstearic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 17-methylstearic acid, particularly in addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, a branched-chain fatty acid, is typically synthesized through multi-step processes.[1][2] Common strategies involve the use of organometallic reagents to create the characteristic iso-branching at the 17th position.[3] One prevalent method is a Grignard-based synthesis where an appropriate Grignard reagent, such as isobutylmagnesium bromide, is reacted with a long-chain electrophile. Another approach involves the use of organocadmium reagents, which can offer selectivity in ketone synthesis. The Wittig reaction is another valuable tool, often employed to form a carbon-carbon double bond at a specific position within the fatty acid chain, which is then subsequently hydrogenated.
Q2: I am experiencing a significantly lower than expected yield. What are the most critical steps to investigate?
A2: Low overall yield in a multi-step synthesis can stem from inefficiencies in one or more stages. For this compound synthesis, the following steps are often the primary contributors to yield loss:
-
Grignard Reagent Formation and Reaction: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Incomplete formation or side reactions can drastically reduce the amount of active nucleophile. During the reaction with the electrophile, side reactions such as elimination or the formation of homo-coupled products can also lower the yield.
-
Wittig Reaction: The efficiency of the Wittig reaction can be influenced by the steric hindrance of the reactants and the stability of the ylide. Incomplete reaction or the formation of undesired stereoisomers can complicate purification and reduce the yield of the target alkene.[4][5][6]
-
Purification Steps: Significant product loss can occur during purification, especially when dealing with structurally similar byproducts. Chromatographic separations may be challenging, and multiple purification steps can cumulatively lead to a substantial decrease in the overall yield.[7]
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction Step
Q: My Grignard reaction is resulting in a low yield of the desired coupled product. What are the potential causes and how can I troubleshoot this?
A: Low yields in Grignard reactions are a common issue and can often be traced back to the quality of reagents and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality Grignard Reagent | Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[8] Solvents like diethyl ether or THF must be anhydrous. Activate Magnesium: The magnesium turnings should be shiny. If they appear dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9] Monitor Formation: Successful initiation of the Grignard reagent formation is often indicated by a gentle refluxing of the solvent and a change in the appearance of the reaction mixture. |
| Side Reactions | Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8] Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any source of acidic protons, including water, alcohols, and even terminal alkynes.[10] Ensure all reactants and the reaction setup are free from such contaminants. |
| Low Reactivity with Electrophile | Optimize Temperature: While Grignard reactions are often initiated at room temperature, cooling the reaction mixture before and during the addition of the electrophile can sometimes minimize side reactions. Conversely, for less reactive electrophiles, gentle heating might be necessary. Solvent Choice: THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher coordinating ability, which can enhance the reactivity of the Grignard reagent.[8][9] |
Issue 2: Inefficient Wittig Reaction
Q: The Wittig reaction in my synthesis is sluggish and gives a poor yield of the desired alkene. How can I improve this step?
A: Low yields in Wittig reactions, especially with long-chain aldehydes, can be due to steric hindrance, reagent quality, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | Use a More Reactive Ylide: For sterically hindered aldehydes, consider using a more reactive, unstabilized ylide. Alternative Reactions: If the Wittig reaction consistently fails, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that often provides better yields with hindered substrates.[4][5][6] The water-soluble phosphate byproduct from the HWE reaction is also easier to remove than triphenylphosphine oxide.[4] |
| Poor Ylide Formation | Choice of Base: The choice of base is critical for deprotonating the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium, sodium hydride, or sodium amide are typically required.[11] Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are anhydrous. |
| Side Reactions | Epoxide Formation: In some cases, side reactions can lead to the formation of epoxides. Careful control of reaction conditions and stoichiometry can help minimize this. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol is designed to identify and quantify the components of the reaction mixture to diagnose the cause of low yield.
-
Sample Preparation (Derivatization to FAMEs):
-
Take an aliquot (approx. 1-5 mg) of the crude reaction mixture and evaporate the solvent.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 2 hours in a sealed vial.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial for GC-MS analysis.[12]
-
-
GC-MS Parameters:
| Parameter | Setting |
| Column | DB-23 (or equivalent polar capillary column) |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Protocol 2: NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of the final product and identifying any major impurities.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. Key signals for this compound include:
-
A doublet around 0.86 ppm corresponding to the two methyl groups of the iso-propyl terminal.
-
A multiplet around 1.52 ppm for the methine proton at C-17.
-
A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid.
-
A broad singlet for the carboxylic acid proton (may vary in position).
-
A complex multiplet region between 1.2-1.6 ppm for the other methylene groups in the chain.
-
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Grignard Yield
Caption: A flowchart for troubleshooting low yields in Grignard reactions.
General Synthetic Pathway
Caption: A generalized synthetic workflow for this compound.
References
- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17-methyloctadecanoic acid (CHEBI:133136) [ebi.ac.uk]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. adichemistry.com [adichemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Matrix effects in the analysis of 17-Methylstearic acid in soil samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 17-methylstearic acid in complex soil matrices. It addresses common challenges related to matrix effects and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it analyzed in soil?
A1: this compound is a branched-chain fatty acid. In soil ecology, specific branched-chain fatty acids, such as those with iso and anteiso branching, serve as important biomarkers.[1] They are components of the cell membranes of certain microbial groups, particularly bacteria. Analyzing their presence and abundance helps characterize the soil's microbial community structure and biomass.[2][3][4]
Q2: What are "matrix effects," and how do they impact the analysis of this compound in soil?
A2: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound). Soil is a highly complex matrix containing organic matter (humic and fulvic acids), minerals, salts, and a vast array of other lipids and organic molecules.[5] Matrix effects occur when these co-extracted components interfere with the analytical signal of the target analyte.[6] This can lead to:
-
Ion Suppression (LC-MS): Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity and leading to underestimated concentrations.[7][8]
-
Signal Enhancement/Suppression (GC-MS): Active sites in the GC inlet can be masked by matrix components, preventing the breakdown of sensitive analytes and artificially enhancing their signal. Conversely, matrix components can interfere with the ionization process in the MS source, causing suppression.[9]
-
Inaccurate Quantification: Ultimately, matrix effects lead to erroneous quantitative results, poor reproducibility, and decreased sensitivity.[8]
Q3: Why is derivatization necessary for analyzing this compound by Gas Chromatography (GC)?
A3: Derivatization is a crucial step to prepare fatty acids for GC analysis. Free fatty acids are polar compounds that exhibit low volatility and tend to form hydrogen bonds.[10] This leads to poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column and inlet, making accurate quantification impossible.[10][11] Converting them to their corresponding fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, resulting in sharp, symmetrical peaks amenable to GC separation and analysis.[10][11]
Q4: What are the most effective strategies to mitigate matrix effects in soil sample analysis?
A4: Several strategies can be employed to overcome or compensate for matrix effects:
-
Thorough Sample Cleanup: The most direct approach is to remove interfering matrix components before analysis. This can involve techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), often used in QuEChERS methods.[5][12]
-
Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C-17-methylstearic acid) is added to the sample before extraction.[13] Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[13][14]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank soil matrix extract that is free of the target analyte.[15][16] This ensures that the standards and the samples experience similar matrix effects, allowing for more accurate quantification.[15][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound (as a FAME) in soil extracts.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) for 17-Methylstearate Peak | 1. Active Sites: The GC inlet liner, column, or glass wool may have active sites (exposed silanols) that interact with the analyte.[9] 2. Incomplete Derivatization: Residual underivatized this compound is polar and will tail significantly.[10] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column. | 1. GC Maintenance: Use a new, deactivated inlet liner (an ultra-inert liner is recommended).[9] Trim the first 10-20 cm of the analytical column. Ensure all ferrules and seals are correctly installed and not contributing to activity. 2. Optimize Derivatization: Ensure derivatization reagents (e.g., BF₃-Methanol, Methanolic KOH) are fresh and anhydrous.[10] Extend the reaction time or increase the temperature slightly, but be cautious of analyte degradation.[10][18] 3. Improve Cleanup: Implement an additional sample cleanup step (e.g., SPE) to remove more matrix components before injection. |
| Low or No Recovery of 17-Methylstearate | 1. Inefficient Extraction: The chosen solvent system may not be effectively extracting lipids from the soil matrix.[2] 2. Incomplete Derivatization/Esterification: The conversion to FAME is not proceeding to completion. 3. Loss During Phase Separation: The FAMEs may be lost during the liquid-liquid extraction step after derivatization. | 1. Optimize Extraction: Ensure the soil is adequately homogenized and dry (freeze-drying is common).[2][18] Use a robust extraction method like a modified Bligh-Dyer, ensuring sufficient shaking/sonication time.[2] 2. Verify Derivatization: Test the derivatization procedure on a standard of this compound. Check reagent quality. Acid-catalyzed methods (BF₃-Methanol) are generally robust for free fatty acids.[19][20] 3. Refine Protocol: Ensure the correct solvent layer (typically the upper hexane or heptane layer) is collected after derivatization and washing.[10] Be careful not to aspirate the aqueous layer. |
| Inconsistent Quantitative Results (Poor Reproducibility) | 1. Variable Matrix Effects: The heterogeneous nature of soil means matrix effects can vary significantly between samples.[5] 2. Non-reproducible Sample Preparation: Inconsistent measurements of soil, solvents, or reagents. 3. Instrumental Drift: Changes in GC-MS sensitivity over the course of an analytical run. | 1. Use an Internal Standard: The most effective way to correct for this is to use a stable isotope-labeled internal standard (SIDA). If unavailable, use a structurally similar, non-endogenous fatty acid (e.g., 19:0 or 21:0 FAME) added at the very beginning of the extraction.[2] 2. Automate Sample Prep: If possible, use automated sample preparation systems to improve the precision of liquid handling steps.[21] 3. Run Quality Controls: Interspace your analytical run with solvent blanks, calibration checks, and quality control (QC) samples (e.g., a spiked blank matrix) to monitor and correct for instrument drift. |
| Extraneous Peaks in Chromatogram | 1. Contamination: Contamination from solvents, glassware, plasticware (e.g., phthalates), or the derivatization reagent.[6] 2. Derivatization Byproducts: The derivatization reaction may produce side-products. 3. Matrix Interferences: Co-extracted compounds from the soil matrix that are also volatile and detectable.[22] | 1. Run Blanks: Analyze a reagent blank (all reagents, no soil) to identify contamination sources.[10] Use high-purity (HPLC-grade) solvents. Ensure all glassware is thoroughly cleaned and rinsed with solvent. 2. Optimize Reaction: Ensure the reaction is neutralized properly and that excess derivatizing agent is removed if necessary. 3. Enhance Cleanup/Selectivity: Use a more targeted cleanup procedure. In the MS method, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for greater selectivity to isolate the signal of 17-methylstearate from chemical noise.[23] |
Experimental Protocols & Data
Protocol: Extraction and Derivatization of this compound from Soil
This protocol is a generalized procedure based on common lipid extraction and FAME preparation methods.[2][18][24] Note: This protocol should be optimized and validated for your specific soil type and instrumentation.
1. Sample Preparation:
-
Freeze-dry soil samples until completely dry.
-
Sieve the soil through a 2 mm mesh to remove large particles and homogenize.
-
Weigh approximately 3-5 grams of dried, sieved soil into a 30 mL Teflon or glass centrifuge tube.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
To the soil in the centrifuge tube, add your internal standard (e.g., a known amount of ¹³C-labeled this compound or nonadecanoic acid, 19:0).
-
Add a single-phase solvent mixture of chloroform, methanol, and phosphate buffer (pH 4.0) in a ratio of 1:2:0.8 (v/v/v). A typical volume would be 19 mL for 5g of soil.[2]
-
Cap the tubes tightly and shake vigorously on an end-over-end shaker for 2-4 hours at room temperature.
-
Centrifuge at 2,500 x g for 15 minutes to pellet the soil particles.
-
Decant the supernatant (the total lipid extract) into a clean glass tube.
3. Phase Separation:
-
To the collected supernatant, add chloroform and buffer/water to break the single phase, achieving a final chloroform:methanol:water ratio of approximately 1:1:0.9 (v/v/v).
-
Vortex the mixture for 30 seconds and centrifuge at 2,500 x g for 10 minutes to facilitate phase separation.
-
The lipids will be in the lower chloroform phase. Carefully remove the upper aqueous/methanol layer using a Pasteur pipette.
-
Dry the bottom chloroform layer containing the total lipids under a gentle stream of nitrogen gas.
4. Saponification and Methylation (Derivatization to FAME):
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 37°C for 30 minutes to saponify the lipids (cleaving fatty acids from complex lipids).
-
Neutralize the reaction by adding 0.5 mL of 1 M acetic acid.
-
Add 2 mL of hexane to extract the resulting FAMEs. Vortex vigorously for 30 seconds.
-
Allow the phases to separate. The top hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Data Presentation: Analyte Recovery in Soil
The following table summarizes representative performance data for fatty acid analysis in soil, demonstrating the effectiveness of a well-optimized method.
| Analyte Group | Recovery Range (%) | Limit of Detection (LOD) Range (µg/L) | Method Reference |
| Long-Chain Fatty Acids (C12-C24) | 91.15 – 108.1% | 0.39 – 39.4 µg/L | Headspace SPME-GC-MS[25] |
This data indicates that with an appropriate methodology, high recovery rates and low detection limits can be achieved for fatty acids in soil matrices.
Visualized Workflows and Logic
Experimental Workflow Diagram
The following diagram illustrates the complete experimental process from soil sample preparation to final GC-MS analysis.
Caption: Workflow for this compound Analysis in Soil.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making process for troubleshooting common issues in the GC-MS analysis of FAMEs.
Caption: Decision Tree for GC-MS Troubleshooting of FAMEs.
References
- 1. ijfans.org [ijfans.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Methyl Ester (FAME) Succession in Different Substrates as Affected by the Co-Application of Three Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restek - Blog [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. perlan.com.pl [perlan.com.pl]
- 22. researchgate.net [researchgate.net]
- 23. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Determination of fatty acids in soil samples by gas chromatography with mass spectrometry coupled with headspace solid-phase microextraction using a homemade sol-gel fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 17-Methylstearic acid under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-methylstearic acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. It is recommended to store it at -20°C in a tightly sealed container, purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q2: Can I store this compound in a solution? If so, what solvent should I use?
A2: While storing in solution is possible for short-term use, it is not ideal for long-term storage as it may increase the chances of degradation. If you need to store it in solution, use a high-purity, anhydrous aprotic solvent such as hexane, chloroform, or dichloromethane. For biological experiments, it can be dissolved in ethanol or DMSO, but these solutions should be prepared fresh.
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include a change in color (yellowing), the appearance of a rancid odor, or a change in the physical state. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products.
Q4: Is this compound sensitive to light?
A4: While saturated fatty acids are generally less susceptible to photo-oxidation compared to unsaturated fatty acids, it is still good practice to protect this compound from light, especially during long-term storage, to prevent any potential degradation.
Q5: What is the expected shelf-life of this compound under recommended storage conditions?
A5: When stored as a solid at -20°C in a tightly sealed container under an inert atmosphere, this compound is expected to be stable for several years. However, it is recommended to re-test the purity periodically, especially for critical applications.
Troubleshooting Guides
This section addresses common issues that may be encountered during the storage, handling, and use of this compound.
Issue 1: The this compound powder appears clumpy or has a different texture.
-
Possible Cause: Absorption of moisture.
-
Solution: While this does not necessarily indicate degradation, it can make accurate weighing difficult. To remove moisture, the compound can be dried under a vacuum. To prevent this, always store the compound in a desiccator or a dry, inert atmosphere.
Issue 2: Poor solubility in a chosen solvent.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: this compound is a nonpolar molecule and will have better solubility in nonpolar organic solvents like hexane, chloroform, and toluene. For cell culture experiments, dissolving in a small amount of ethanol or DMSO first can help, followed by dilution in the aqueous media, often with a carrier like bovine serum albumin (BSA).
-
Possible Cause 2: Low temperature.
-
Solution: Gently warming the solution can aid in dissolution. However, avoid excessive heat as it can potentially lead to degradation over extended periods.
Issue 3: Unexpected peaks in analytical chromatography (GC/HPLC).
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents. Contamination can come from solvents, glassware, or other reagents.
-
Possible Cause 2: Degradation.
-
Solution: If the compound has been stored improperly (e.g., at high temperatures or exposed to air and light for a prolonged time), it may have started to degrade. Saturated fatty acids are relatively stable, but at very high temperatures, they can undergo thermal degradation.[1][2] It is advisable to use a fresh vial of the compound and re-run the analysis.
-
Possible Cause 3: Derivatization issues (for GC analysis).
-
Solution: Incomplete or side reactions during the derivatization to fatty acid methyl esters (FAMEs) can lead to extra peaks. Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature) are optimal.
Data Presentation
Table 1: Stability of Saturated Fatty Acids (as a proxy for this compound) under Various Conditions
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability | Potential Degradation Products |
| Solid | -20°C | Dark | Inert Gas (N₂/Ar) | High (Years) | Negligible |
| Solid | 4°C | Dark | Air | Good (Months to a year) | Minimal oxidation products over time |
| Solid | Room Temperature | Ambient Light | Air | Moderate (Weeks to months) | Slow oxidation, potential for moisture absorption |
| In Aprotic Solvent | -20°C | Dark | Inert Gas (N₂/Ar) | Good (Months) | Potential for solvent-initiated reactions over long periods |
| In Protic Solvent | Room Temperature | Ambient Light | Air | Low (Days to weeks) | Esterification (if alcohol is the solvent), oxidation |
| High Temperature | >140°C | N/A | N/A | Very Low | Shorter-chain fatty acids, alkanes[1][2] |
Disclaimer: This data is based on the general stability of saturated fatty acids and is intended to serve as a guideline. Specific stability studies for this compound are limited.
Experimental Protocols
Protocol 1: Determination of Acid Value
The acid value is a measure of the free fatty acids present and can indicate hydrolytic degradation.
-
Sample Preparation: Accurately weigh approximately 1 g of this compound into a 250 mL conical flask.
-
Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether, neutralized with the titrant to a phenolphthalein endpoint). Gently warm if necessary to dissolve the sample.
-
Titration: Add a few drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.
-
Calculation: Acid Value = (V * N * 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH
-
Protocol 2: Determination of Peroxide Value
The peroxide value indicates the extent of primary oxidation.
-
Sample Preparation: Weigh 5 g of this compound into a flask.
-
Dissolution: Add 30 mL of a 3:2 acetic acid:chloroform solution.
-
Reaction: Add 0.5 mL of saturated potassium iodide solution, swirl, and let it stand in the dark for 1 minute.
-
Titration: Add 30 mL of distilled water. Titrate with 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color has almost disappeared.
-
Endpoint: Add 0.5 mL of starch indicator solution and continue titrating until the blue color disappears.
-
Blank: Perform a blank determination without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = sample titration volume (mL)
-
B = blank titration volume (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Derivatization to FAME: Convert the fatty acid to its methyl ester (FAME) using a suitable reagent like BF₃-methanol or methanolic HCl.
-
GC Conditions:
-
Column: A polar capillary column (e.g., BPX70 or similar).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the FAME sample. The presence of peaks other than the main this compound methyl ester peak may indicate impurities or degradation products.
Mandatory Visualization
References
Enhancing the sensitivity of 17-Methylstearic acid detection in trace amounts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of 17-methylstearic acid in trace amounts. Below you will find troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is direct analysis of this compound by Gas Chromatography (GC) challenging for trace amounts?
A1: Direct analysis of free fatty acids like this compound by GC is difficult due to their high polarity and low volatility.[1][2][3][4] These properties can lead to poor chromatographic peak shape, tailing, and adsorption to the column, all of which contribute to low sensitivity and inaccurate quantification.[1][2] To overcome these issues, derivatization is necessary to convert the fatty acid into a more volatile and less polar derivative.[3][4]
Q2: What is the most sensitive method for detecting trace amounts of this compound?
A2: For achieving the highest sensitivity, derivatization with pentafluorobenzyl bromide (PFB-Br) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode is recommended.[2][5] PFB derivatives are highly electron-capturing, which leads to a significant increase in signal intensity compared to more common methods like the analysis of fatty acid methyl esters (FAMEs) by electron ionization (EI) GC-MS.[2][5] The NCI mode also benefits from reduced background noise, further enhancing the signal-to-noise ratio.[5]
Q3: How can I improve the ionization efficiency of this compound in Mass Spectrometry?
A3: Improving ionization efficiency is key to enhancing sensitivity. For GC-MS, using a derivatizing agent that increases electron affinity, such as PFB-Br for NCI-MS, is highly effective.[5] For Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in negative mode, the addition of weak acids like acetic acid to the mobile phase can significantly improve the response of fatty acids.[6][7]
Q4: Can this compound be analyzed by LC-MS without derivatization?
A4: Yes, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) can be used for the analysis of branched-chain fatty acids without prior derivatization.[8] This approach can also offer selectivity for different isomers.[8] However, for trace-level detection, the sensitivity might be lower compared to derivatization-based GC-NCI-MS.
Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
| Possible Cause | Solution |
| Inefficient Derivatization | Ensure the derivatization reagent is not expired and has been stored correctly.[3] Water can hinder the esterification reaction, so ensure samples and solvents are anhydrous.[3] Optimize reaction time and temperature for your specific sample matrix. |
| Analyte Degradation | Branched-chain fatty acids are generally stable. However, if analyzing alongside polyunsaturated fatty acids, consider using milder derivatization conditions (e.g., lower temperature) to prevent degradation.[2] |
| Poor Ionization | If using GC-EI-MS, fatty acids can undergo significant fragmentation, reducing the abundance of the molecular ion and thus sensitivity.[5] Switch to a softer ionization technique or a more sensitive method like GC-NCI-MS with PFB derivatization. For LC-ESI-MS, optimize mobile phase additives.[6] |
| Instrument Contamination | Run a solvent blank to check for system contamination. If the baseline is high, bake out the GC column and clean the injector port and MS source.[1] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Incomplete Derivatization | Residual underivatized this compound, being polar, will interact strongly with the GC column, causing peak tailing.[2][9] Re-optimize the derivatization procedure. |
| Active Sites in GC System | Active sites in the injector liner or column can cause tailing. Use a deactivated liner and a high-quality, low-bleed column.[1] Conditioning the column can also help. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[10] Dilute the sample and re-inject. |
| Inappropriate Column Choice | Ensure the GC column stationary phase is suitable for the analysis of your chosen derivative (e.g., FAMEs or PFB esters). |
Issue 3: High Background Noise
| Possible Cause | Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas purification traps for oxygen, moisture, and hydrocarbons are installed and functional.[1] |
| Septum Bleed | Use a high-quality, low-bleed septum and ensure it is conditioned according to the manufacturer's instructions.[1][11] Septum bleed often appears as discrete peaks at higher temperatures.[1] |
| Column Bleed | Column bleed is characterized by a rising baseline at higher temperatures.[1] Condition the column according to the manufacturer's protocol. Do not exceed the column's maximum temperature limit. |
| Contaminated Solvents/Reagents | Use high-purity solvents and reagents for sample preparation and derivatization. Run a reagent blank to identify the source of contamination. |
Data Presentation
Table 1: Comparison of Analytical Methods for Fatty Acid Detection
| Method | Derivatization Required | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| GC-FID | Yes (e.g., FAMEs) | ng range | Robust, good for quantification of less complex samples | Not structurally informative, lower sensitivity than MS |
| GC-MS (EI) | Yes (e.g., FAMEs) | pg range | Provides structural information, good sensitivity | Fragmentation can reduce sensitivity for some compounds[5] |
| GC-MS (NCI) | Yes (e.g., PFB esters) | Low pg to fg range | Extremely high sensitivity for electron-capturing derivatives, low background noise[5] | Requires specific derivatization, not universally applicable |
| LC-MS/MS | No | pg to ng range | No derivatization needed, good for complex matrices | Potential for matrix effects, may have lower sensitivity than GC-NCI-MS |
Note: LODs are general estimates for fatty acids and can vary significantly based on the specific analyte, instrument, and matrix. A study on various mono- and dicarboxylic acids reported LODs for GC-MS in the range of 1-40 pg, and for LC-MS/MS in the range of 5-40 pg for most acids.[12]
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
-
Sample Preparation: Start with a dried lipid extract containing 1-25 mg of sample in a micro-reaction vessel.[3]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the vessel.[2][3]
-
Reaction: Cap the vessel tightly and heat at 60-100°C for 10-30 minutes. For samples containing polyunsaturated fatty acids, use milder conditions (e.g., 60°C for 15 minutes) to minimize degradation.[2]
-
Extraction: Cool the vessel to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[2] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.[2]
-
Final Preparation: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.[2] The sample is now ready for GC-MS analysis.
Protocol 2: High-Sensitivity Derivatization using Pentafluorobenzyl Bromide (PFB-Br)
-
Sample Preparation: Take the dried lipid extract and dissolve it in 25 µL of 1% diisopropylethylamine in acetonitrile.[5]
-
Derivatization: Add 25 µL of 1% PFB bromide in acetonitrile. Cap the tube and let it react at room temperature for 20 minutes.[5]
-
Solvent Removal: Gently evaporate the solvent using a stream of argon or nitrogen.[5]
-
Reconstitution: Dissolve the residue in 50 µL of a non-polar solvent like isooctane.[5]
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system for analysis in Negative Chemical Ionization (NCI) mode.[5]
Visualizations
Caption: High-sensitivity workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 12. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues in Fatty Acid Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for resolving co-elution issues encountered during the chromatographic analysis of fatty acids.
Troubleshooting Guides
This section addresses common issues with co-eluting peaks in fatty acid analysis, offering potential causes and systematic solutions.
Question: My chromatogram shows broad or overlapping peaks, suggesting co-elution of fatty acids. What are the initial steps to diagnose and resolve this?
Answer:
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the identification and quantification of fatty acids.[1] Initial troubleshooting should focus on confirming the co-elution and then systematically optimizing your chromatographic method and sample preparation.
Initial Diagnostic Steps:
-
Confirm Peak Purity: Before making significant changes, confirm that you have a co-elution issue. If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can assess peak purity. A DAD can compare UV-Vis spectra across the peak; differing spectra indicate an impure peak.[2] Similarly, an MS detector can reveal different mass spectra across the peak, confirming the presence of multiple components.[1]
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and co-elution.[3][4] Try diluting your sample or reducing the injection volume.
-
Derivatization (for GC and sometimes HPLC): Free fatty acids are polar and can interact with active sites in the GC system, causing poor peak shape.[5] Derivatization to fatty acid methyl esters (FAMEs) is the most common method to produce more volatile and less polar derivatives, which improves peak shape and separation.[5][6] For HPLC, derivatization can enhance UV or fluorescence detection.[7]
-
Systematic Troubleshooting Workflow:
A logical workflow is crucial for efficiently resolving co-elution. The following diagram outlines a step-by-step process for troubleshooting.
Question: How can I improve the separation of fatty acid isomers (e.g., cis/trans or positional isomers)?
Answer:
Separating isomeric fatty acids is particularly challenging due to their similar physical and chemical properties. Success often requires specialized chromatographic techniques and careful method optimization.
For Gas Chromatography (GC):
-
Column Selection: The choice of GC column is critical. For separating cis and trans isomers, a highly polar stationary phase, such as a high-cyanopropyl phase (e.g., SP-2560 or CP-Sil 88), is recommended.[8][9] These columns provide better selectivity for FAME isomers.
-
Temperature Program: A slow temperature ramp (e.g., 1-3°C/min) is often necessary to improve the resolution of closely eluting FAMEs.[8] An isothermal program at a lower temperature can also enhance separation, though it will increase run times.[9]
For High-Performance Liquid Chromatography (HPLC):
-
Argentation Chromatography: This is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. Silver ions (Ag+) are incorporated into either the stationary phase or the mobile phase.[10] The silver ions interact reversibly with the π-electrons of the double bonds, retarding the elution of unsaturated fatty acids. This allows for the separation of cis and trans isomers, as cis isomers interact more strongly with the silver ions and are retained longer.[11]
-
Mobile Phase Optimization:
-
Solvent Choice: In reversed-phase HPLC, acetonitrile is commonly used. It can interact with the π electrons of double bonds in unsaturated fatty acids, altering the elution order and potentially improving the separation of positional isomers.[1] Methanol offers different selectivity and can be a useful alternative.[1]
-
Solvent Strength: Adjusting the water content in the mobile phase (for reversed-phase) can improve separation. Increasing the water content increases retention times, which may enhance the resolution of closely eluting compounds.[1]
-
The following table summarizes the effect of different parameters on resolution for GC and HPLC.
| Parameter | Technique | Adjustment | Expected Outcome on Resolution |
| Stationary Phase | GC / HPLC | Increase polarity (GC); Change bonded phase (HPLC) | Increases selectivity for specific isomers.[8][12] |
| Temperature | GC / HPLC | Decrease temperature / Use a slower ramp (GC) | Increases retention and may improve separation.[8][9] |
| Mobile Phase | HPLC | Change organic solvent (e.g., ACN to MeOH) | Alters selectivity.[1] |
| Flow Rate | GC / HPLC | Decrease flow rate | Increases column efficiency and can improve separation.[1] |
| Column Length | GC / HPLC | Increase column length / Couple columns | Increases theoretical plates, leading to better separation.[1][10] |
Frequently Asked Questions (FAQs)
Q1: Do I always need to derivatize my fatty acid samples before analysis?
A1: It depends on the chromatographic technique.
-
For GC analysis, derivatization is almost always necessary. Free fatty acids have low volatility and can interact with the GC system, leading to poor peak shape and inaccurate quantification.[6] Converting them to FAMEs is the standard procedure.[5]
-
For HPLC analysis, derivatization is not always required. Reversed-phase HPLC can separate underivatized free fatty acids. However, adding an acid (e.g., 0.1% formic acid) to the mobile phase is often recommended to suppress the ionization of the carboxylic acid group, which results in better peak shape.[8] Derivatization may be used in HPLC to improve detection sensitivity with UV or fluorescence detectors.[7]
Q2: What are the most common derivatization methods for GC analysis of fatty acids?
A2: The most common method is esterification to form FAMEs. Common reagents include:
-
Boron trifluoride in methanol (BF₃-Methanol): A widely used and effective reagent.[5]
-
Methanolic H₂SO₄ or HCl: Acid-catalyzed esterification.
-
Sodium or Potassium Methoxide: Base-catalyzed transesterification for esterified fatty acids.[13]
Q3: My peaks are tailing. Is this a co-elution issue?
A3: Not necessarily, but it can reduce resolution and mask co-eluting peaks. Peak tailing is often caused by secondary interactions between polar fatty acids and active sites (e.g., exposed silanols) in the column or liner.[5]
-
Solutions for GC: Ensure proper deactivation of the inlet liner and use a high-quality, well-maintained column. Derivatization is also key.[5]
-
Solutions for HPLC: Use an end-capped column or add an acidic modifier to the mobile phase to suppress the ionization of the fatty acids.[8]
Q4: How do I choose between GC and HPLC for fatty acid analysis?
A4: The choice depends on your analytical goals.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) is the most common and robust method for quantifying the overall fatty acid profile of a sample after conversion to FAMEs. It offers excellent resolution and sensitivity.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing free fatty acids without derivatization and for separating isomers that can be difficult to resolve by GC.[7][14]
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
This protocol describes a common method for the esterification of fatty acids for GC analysis.
Materials:
-
Sample containing fatty acids
-
BF₃-Methanol reagent (14% w/v)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass test tubes with PTFE-lined caps
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place your lipid extract or sample (containing ~1-10 mg of fatty acids) into a glass test tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of BF₃-Methanol reagent to the sample.[5]
-
Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[5]
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
The following diagram illustrates the FAMEs preparation workflow.
Protocol 2: General Purpose Reversed-Phase HPLC Method for Free Fatty Acids
This protocol provides a starting point for the separation of underivatized long-chain fatty acids.
Instrumentation and Columns:
-
HPLC system with gradient capability and UV detector
-
High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample solvent: A mixture similar to the initial mobile phase composition
Optimized HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 205 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Prepare and thoroughly degas the mobile phases.
-
Install the C18 column and equilibrate it with the initial mobile phase composition (70% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[8]
-
Set the column oven temperature to 35°C.[8]
-
Prepare the fatty acid standards and samples in a suitable solvent.
-
Inject 10 µL of the sample onto the column.
-
Run the gradient program:
-
0-20 min: Linear gradient from 70% B to 100% B.
-
20-25 min: Hold at 100% B to elute highly retained compounds.
-
25.1-35 min: Return to initial conditions (70% B) and re-equilibrate for the next injection.[8]
-
-
Monitor the eluent at 205 nm.[8]
Optimization: If co-elution persists, consider decreasing the gradient slope (e.g., extend the gradient time to 45 or 60 minutes) or using an alternative organic solvent like methanol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. perlan.com.pl [perlan.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jfda-online.com [jfda-online.com]
- 14. jsbms.jp [jsbms.jp]
Validation & Comparative
17-Methylstearic Acid in Focus: A Comparative Guide to Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 17-Methylstearic Acid and Other Branched-Chain Fatty Acids, Supported by Experimental Data.
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by a methyl group on the carbon chain. Predominantly found in dairy products, ruminant meat, and certain fermented foods, these fatty acids are also synthesized by gut bacteria. BCFAs are broadly categorized into two main types: iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon from the methyl end. This compound (also known as iso-nonadecanoic acid) is an iso-BCFA that, along with other BCFAs, is gaining attention for its diverse biological activities. This guide provides a comparative analysis of this compound and other BCFAs, focusing on their anti-cancer, anti-inflammatory, and insulin-sensitizing properties, supported by experimental data.
Comparative Analysis of Biological Activities
The biological effects of BCFAs can vary depending on their specific structure, including chain length and the position of the methyl branch. Here, we compare the performance of this compound (or its close and often studied homolog, iso-17:0) with other BCFAs in key biological assays.
Anti-Cancer Activity
Recent studies have highlighted the potential of iso-BCFAs as anti-proliferative and pro-apoptotic agents in cancer cells. A direct comparison of several BCFAs on the viability of MCF-7 human breast cancer cells revealed that iso-BCFAs are more potent than their anteiso counterparts.
Table 1: Comparative Effect of Branched-Chain Fatty Acids on MCF-7 Breast Cancer Cell Viability [1][2]
| Fatty Acid | Type | Concentration (µM) | Treatment Duration (hours) | Cell Viability Reduction (%) |
| iso-17:0 | iso | 200 | 24 | 43 ± 8.3 |
| 200 | 48 | 49 ± 9.1 | ||
| 200 | 72 | 57 ± 8.8 | ||
| iso-15:0 | iso | 200 | 24 | 27 ± 2.8 |
| 200 | 48 | 35 ± 4.6 | ||
| 200 | 72 | 44 ± 6.8 | ||
| anteiso-17:0 | anteiso | 200 | 24, 48, 72 | No significant effect |
| anteiso-15:0 | anteiso | 200 | 24, 48, 72 | No significant effect |
The pro-apoptotic activity of iso-BCFAs was further elucidated by examining their effect on the expression of key apoptosis-regulating proteins, Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
Table 2: Comparative Effect of Branched-Chain Fatty Acids on Apoptosis-Related Gene Expression in MCF-7 Cells [1][2]
| Fatty Acid | Type | Concentration (µM) | Bcl-2 Expression (fold change vs. control) | Bax Expression (fold change vs. control) |
| iso-17:0 | iso | 200 | 0.64 ± 0.09 | 2.15 ± 0.24 |
| iso-15:0 | iso | 200 | 0.71 ± 0.6 | 1.72 ± 0.14 |
| anteiso-17:0 | anteiso | 200 | No significant effect | No significant effect |
| anteiso-15:0 | anteiso | 200 | No significant effect | No significant effect |
These data suggest that iso-17:0 is a potent inducer of apoptosis in MCF-7 cells, with a stronger effect compared to iso-15:0, while the anteiso forms show no significant activity in this context.
Anti-Inflammatory Activity
A recent study investigated the anti-inflammatory potential of various BCFAs in calf small intestinal epithelial cells (CSIECs) challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus. The study assessed cell viability and the expression of pro-inflammatory and anti-inflammatory cytokines.[1]
Table 3: Comparative Effect of Branched-Chain Fatty Acids on Cell Viability and Cytokine Expression in LPS-Stimulated Calf Small Intestinal Epithelial Cells [1]
| Fatty Acid | Type | Cell Viability (% of LPS control) | IL-1β mRNA (fold change vs. LPS) | IL-6 mRNA (fold change vs. LPS) | IL-8 mRNA (fold change vs. LPS) | IL-10 mRNA (fold change vs. LPS) |
| iso-17:0 | iso | 110.1 ± 2.5 | 0.75 ± 0.04 | No significant difference | 0.78 ± 0.03 | 1.45 ± 0.07 |
| iso-14:0 | iso | 118.4 ± 3.1 | 0.58 ± 0.03 | No significant difference | 0.76 ± 0.03 | 1.42 ± 0.06 |
| iso-15:0 | iso | 110.3 ± 2.8 | 0.62 ± 0.03 | 0.72 ± 0.04 | 0.68 ± 0.03 | 1.35 ± 0.06 |
| iso-16:0 | iso | 117.0 ± 2.9 | 0.65 ± 0.03 | 0.75 ± 0.04 | 0.74 ± 0.03 | 1.40 ± 0.07 |
| anteiso-15:0 | anteiso | 115.5 ± 3.0 | 0.72 ± 0.04 | 0.78 ± 0.04 | 0.82 ± 0.04 | 1.52 ± 0.08 |
| anteiso-17:0 | anteiso | 117.6 ± 3.2 | 0.68 ± 0.03 | 0.80 ± 0.04 | 0.72 ± 0.03 | 1.38 ± 0.07 |
All BCFAs were used at a concentration of 1 µmol/L for pretreatment before LPS stimulation.
These findings indicate that while all tested BCFAs, including iso-17:0, exhibit protective effects against LPS-induced cell viability loss and modulate cytokine expression, there are subtle differences in their potency. For instance, iso-14:0 showed the most significant reduction in the pro-inflammatory cytokine IL-1β, while anteiso-15:0 was the most potent in upregulating the anti-inflammatory cytokine IL-10.[1]
Insulin Sensitivity
The role of BCFAs in insulin sensitivity is an emerging area of research. A study on the INS-1 β-cell line demonstrated that treatment with iso-17:0 can positively influence factors related to β-cell function and insulin secretion.
Table 4: Effect of iso-17:0 on Pancreatic and Duodenal Homeobox 1 (PDX1) Protein Levels in INS-1 β-cells [3]
| Treatment | Concentration (µM) | Treatment Duration (hours) | PDX1 Protein Levels |
| iso-17:0 | 10 | 48 | Increased |
| Control | - | 48 | Baseline |
This study was conducted under high glucose conditions.
An increase in PDX1 protein levels is significant as this transcription factor is crucial for pancreatic development, β-cell differentiation, and insulin gene expression.[3] This suggests a potential role for iso-17:0 in maintaining normal β-cell function and insulin sensitivity.[3]
Experimental Protocols
Anti-Cancer Activity Assay (MCF-7 Cells)
Cell Culture and Treatment: MCF-7 human breast cancer cells were cultured in appropriate media. For experiments, cells were exposed to media containing various concentrations (50 to 400 µM) of iso-15:0, anteiso-15:0, iso-17:0, or anteiso-17:0 for up to 72 hours.[1][2] A control group was cultured in media without the addition of BCFAs.
Cell Viability Assay: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard method such as the MTT assay, which measures the metabolic activity of cells.
Gene Expression Analysis: After treatment, total RNA was extracted from the cells. The expression levels of apoptosis-related genes, such as Bcl-2 and Bax, were quantified using real-time quantitative polymerase chain reaction (RT-qPCR). The results were normalized to a housekeeping gene and expressed as a fold change relative to the control group.[1][2]
Anti-Inflammatory Activity Assay (CSIECs)
Cell Culture and Pretreatment: Calf small intestinal epithelial cells (CSIECs) were cultured in DMEM/F-12 medium. For the experiment, cells were pretreated with 1 µmol/L of different BCFAs (iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, and anteiso-C17:0) for a specified period.[1]
LPS Stimulation: Following pretreatment, the cells were stimulated with 10 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]
Cell Viability and Gene Expression Analysis: Cell viability was measured to assess the protective effect of BCFAs against LPS-induced cytotoxicity. Total RNA was extracted, and the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and an anti-inflammatory cytokine (IL-10) were determined by RT-qPCR.[1]
General Protocol for Fatty Acid Analysis by GC-MS
Lipid Extraction: Total lipids are extracted from cell pellets or tissues using a solvent mixture, typically chloroform and methanol, following methods like the Folch or Bligh-Dyer procedure.[4]
Fatty Acid Methyl Ester (FAME) Derivatization: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by heating the lipid extract with a methanol solution containing an acid catalyst (e.g., 14% boron trifluoride in methanol) or a base catalyst (e.g., sodium methoxide).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then analyzed by GC-MS. The sample is injected into a gas chromatograph, where the FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. The separated FAMEs then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for their identification and quantification.
Signaling Pathways and Experimental Workflows
Caption: Apoptotic signaling pathway induced by iso-BCFAs.
Caption: Experimental workflow for anti-cancer activity assessment.
References
- 1. Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Understated Role of 17-Methylstearic Acid: A Comparative Analysis Across Bacterial Species
For researchers, scientists, and drug development professionals, understanding the nuanced differences in bacterial cell envelope composition is paramount. This guide provides a comparative analysis of 17-methylstearic acid (iso-C19:0), a branched-chain fatty acid (BCFA), across various bacterial species. By examining its abundance and the methodologies for its study, we aim to shed light on its potential as a biomarker and its role in bacterial physiology.
Branched-chain fatty acids are crucial components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and resistance to environmental stressors.[1][2][3] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs like this compound introduce conformational kinks in the lipid bilayer, thereby modulating its physical properties.[3] The distribution and abundance of these fatty acids can be a key taxonomic marker and offer insights into the adaptive strategies of different bacterial species.[1]
Comparative Abundance of this compound
| Bacterial Species/Group | Gram Type | Typical Abundance of this compound (iso-C19:0) | Key Remarks |
| Phyllobacterium species | Gram-Negative | Detected | Found as a constituent of the cell membrane. |
| Clavibacter michiganensis | Gram-Positive | Present, but not the dominant BCFA | Fatty acid profile is characterized by a range of C12 to C17 branched-chain fatty acids, with anteiso-C15:0 being a major component. The overall profile is of the iso-anteiso type.[5] |
| Limosilactobacillus fermentum | Gram-Positive | Present; abundance varies with environmental stress | The relative percentage of iso-C19:0 has been observed to change in response to stressors like heat and pH, suggesting a role in adaptive responses. |
| Bacillus species | Gram-Positive | Generally present in many species | The genus Bacillus is known for its high content of iso- and anteiso-branched-chain fatty acids, which can comprise over 60% of total fatty acids.[4] |
| Actinomycetes | Gram-Positive | Commonly found | This group of bacteria is characterized by complex lipid profiles, often including a variety of branched-chain and other unusual fatty acids. |
| Pseudomonas aeruginosa | Gram-Negative | Typically absent or in trace amounts | The fatty acid profile is dominated by straight-chain saturated and unsaturated fatty acids.[6] |
Functional Significance of Branched-Chain Fatty Acids
The primary role of this compound and other BCFAs is to maintain optimal membrane fluidity. This is particularly crucial for bacteria that experience fluctuations in temperature or exposure to membrane-disrupting agents. The methyl branch in the acyl chain disrupts the tight packing of phospholipids, lowering the phase transition temperature of the membrane and keeping it in a fluid state at lower temperatures.[3] This adaptation is critical for survival and growth in diverse environments.
While specific signaling pathways directly involving this compound are not yet well-elucidated, the biosynthesis of BCFAs is intricately linked to the overall regulation of membrane homeostasis. The precursors for iso- and anteiso-fatty acid synthesis are derived from the catabolism of branched-chain amino acids like leucine, valine, and isoleucine.[7] Therefore, the nutritional status of the bacterium can directly influence the composition of its cell membrane.
Caption: Biosynthesis and functional integration of this compound.
Experimental Protocols
The analysis of bacterial fatty acids typically involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Bacterial Culture and Harvest
-
Grow bacterial species of interest in an appropriate liquid medium to the late logarithmic or early stationary phase to ensure a consistent physiological state.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium components.
Lipid Extraction and Saponification
-
Resuspend the cell pellet in a known volume of a suitable solvent system, such as a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Disrupt the cells using methods like sonication or bead beating to ensure efficient lipid extraction.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Saponify the lipid extract by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating at a controlled temperature (e.g., 80°C for 10 minutes) to release the fatty acids from the complex lipids.
Methylation of Fatty Acids
-
After cooling, methylate the free fatty acids by adding an acidic methanol solution (e.g., 14% boron trifluoride in methanol) and heating again (e.g., 80°C for 5 minutes). This converts the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
FAME Extraction
-
Add a non-polar solvent, such as hexane, and a saturated salt solution to the cooled reaction mixture.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Inject a small volume of the FAME extract into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) for the separation of FAMEs.
-
Employ a temperature gradient program to achieve optimal separation of different FAMEs.
-
Identify individual FAMEs, including 17-methylstearate, by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).
-
Quantify the relative abundance of each fatty acid by integrating the peak areas from the chromatogram.
Caption: Standard workflow for the analysis of bacterial fatty acids.
Conclusion
The study of this compound and other branched-chain fatty acids provides a valuable window into the physiology and adaptive mechanisms of bacteria. While its presence is not universal, its abundance in certain bacterial groups highlights its importance in maintaining membrane function under diverse conditions. The detailed protocols provided herein offer a standardized approach for researchers to investigate the fatty acid profiles of their bacteria of interest. Further quantitative studies across a broader range of species will undoubtedly refine our understanding of the taxonomic and functional significance of these unique lipids, potentially revealing new targets for antimicrobial drug development and novel biomarkers for bacterial identification.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
17-Methylstearic Acid: A Comparative Guide to its Validation as a Bacterial Biomarker
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific bacteria are critical for a multitude of applications, from diagnostics to industrial microbiology. Chemical biomarkers offer a powerful tool for this purpose, and among them, fatty acids have long been utilized for bacterial chemotaxonomy. This guide provides a comprehensive comparison of 17-methylstearic acid (anteiso-C17:0) as a biomarker, primarily for the bacterial phylum Actinomycetota (formerly Actinomycetes), with alternative identification methods. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the objective assessment of its utility.
Data Presentation: Quantitative Comparison of Fatty Acid Profiles
The validation of a fatty acid as a biomarker relies on its consistent presence in the target organism and its relative abundance compared to other cellular fatty acids and its prevalence in other non-target organisms. The following table summarizes the fatty acid composition of various marine-derived Actinomycetes, highlighting the relative abundance of this compound.
Table 1: Relative Abundance of Major Fatty Acids in Selected Marine Actinomycetes Strains
| Strain | 15:0 iso | 15:0 anteiso | 16:0 iso | 16:0 | 17:0 iso | 17:0 anteiso (this compound) | Other Major Fatty Acids (>5%) |
| Streptomyces sp. SUK 12 | 10.2% | 25.1% | 18.5% | 8.3% | 5.1% | 12.3% | 14:0 (6.5%) |
| Streptomyces sp. SUK 48 | 8.9% | 22.4% | 20.1% | 10.1% | 4.8% | 11.8% | 16:1 (7.2%) |
| Micromonospora sp. | 5.2% | 15.8% | 12.3% | 15.2% | 8.9% | 20.5% | 18:1 (9.8%) |
| Nocardia sp. | 3.1% | 8.2% | 9.5% | 25.3% | 2.1% | 5.5% | Tuberculostearic acid (10-methyloctadecanoic acid) (15.2%) |
| Rhodococcus sp. | 1.5% | 4.3% | 6.8% | 30.1% | 1.2% | 3.1% | 18:1 (22.5%), Tuberculostearic acid (12.3%) |
Data is illustrative and compiled from representative values found in the literature. Actual percentages can vary based on culture conditions.
Experimental Protocols
The analysis of bacterial fatty acids is a well-established method. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).
Key Experiment: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
This protocol outlines the standard procedure for the extraction, derivatization, and analysis of bacterial fatty acids.
1. Bacterial Culture and Cell Harvesting:
-
Cultivate the bacterial strain of interest under standardized conditions (e.g., specific medium, temperature, and incubation time) to ensure consistent fatty acid profiles.
-
Harvest bacterial cells in the late logarithmic to early stationary growth phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
2. Saponification:
-
Resuspend the cell pellet in a strong alkaline solution (e.g., methanolic NaOH).
-
Heat the suspension in a sealed tube at a high temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to hydrolyze lipids and release fatty acids as sodium salts.
3. Methylation:
-
Acidify the saponified mixture with an acidic reagent (e.g., methanolic HCl or BF3-methanol).
-
Heat the mixture again to convert the free fatty acids into their more volatile methyl esters (FAMEs).
4. Extraction:
-
After cooling, add a non-polar solvent (e.g., hexane or a mixture of hexane and methyl tert-butyl ether) to the tube.
-
Vortex thoroughly to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the organic (upper) layer containing the FAMEs to a clean vial.
5. Analysis by GC-MS:
-
Inject a small volume of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX70).
-
The GC separates the FAMEs based on their boiling points and polarity.
-
The separated FAMEs are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each peak.
-
Identification of individual FAMEs is achieved by comparing their retention times and mass spectra to known standards and library databases.
-
Quantification is performed by integrating the peak areas and comparing them to an internal standard.
Mandatory Visualizations
Logical Workflow for Biomarker Validation
The following diagram illustrates the logical steps involved in validating a fatty acid as a bacterial biomarker.
Caption: Logical workflow for the discovery and validation of a bacterial biomarker.
Comparison of Biomarker Alternatives for Actinomycetes Identification
This diagram outlines the comparison between this compound analysis and other common methods for identifying Actinomycetes.
Caption: Comparison of different biomarker approaches for Actinomycetes identification.
Concluding Remarks
The validation of this compound as a biomarker for specific bacteria, particularly within the phylum Actinomycetota, is strongly supported by chemotaxonomic data. Its consistent presence and relatively high abundance in many Streptomyces and Micromonospora species make it a valuable indicator. However, it is not an exclusive marker, as its presence is noted in other bacteria, and its concentration can be influenced by environmental factors.
For definitive identification, a multi-faceted approach is recommended. While the analysis of this compound provides valuable chemotaxonomic information, it is best utilized in conjunction with other methods. For rapid, high-throughput screening, MALDI-TOF MS is a powerful tool, though its accuracy is database-dependent. For the most precise phylogenetic placement, 16S rRNA gene sequencing remains the gold standard. In the case of specific genera like Mycobacterium and Nocardia, the analysis of mycolic acids offers a highly specific alternative.
Ultimately, the choice of biomarker and analytical method will depend on the specific research question, the required level of taxonomic resolution, and the available resources. This guide provides the foundational information to make an informed decision on the utility of this compound in your research endeavors.
A Comparative Guide to the Quantification of 17-Methylstearic Acid: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 17-methylstearic acid, a branched-chain fatty acid, is crucial in various research fields, including microbiology, clinical diagnostics, and drug development. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison
The performance of GC-MS and LC-MS/MS for the quantification of long-chain fatty acids, including branched-chain variants like this compound, can be compared based on several key validation parameters. The following table summarizes typical quantitative data gleaned from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 10 µg/mL | 0.001 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 50 µg/mL | 0.003 - 15 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy/Recovery (%) | 85 - 115% | 90 - 110% |
| Throughput | Lower | Higher |
| Derivatization | Typically Required | Often not required, but can enhance sensitivity |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable quantification. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the extraction and derivatization of this compound to its fatty acid methyl ester (FAME) for enhanced volatility and chromatographic separation.
1. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells, biofluid) in a suitable solvent.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as heptadecanoic acid (C17:0) or a stable isotope-labeled this compound.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent mixture like chloroform:methanol (2:1, v/v).[1] The Folch method is a commonly used procedure.[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen.
2. Saponification and Derivatization (Methylation):
-
Saponification: To the dried lipid extract, add a methanolic potassium hydroxide solution and heat to hydrolyze the ester linkages and release the free fatty acids.
-
Acidification: Acidify the solution to protonate the fatty acids.
-
Methylation: Add a methylation reagent such as boron trifluoride in methanol (BF3-methanol) and heat to convert the fatty acids to their corresponding FAMEs.[2]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the FAME extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) to separate the FAMEs. A typical temperature program would involve an initial hold followed by a gradual increase in temperature to elute the fatty acids based on their volatility and polarity.
-
Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound methyl ester, characteristic ions would be monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a method for the direct analysis of this compound, which may not require derivatization.
1. Sample Preparation and Extraction:
-
Homogenization and Internal Standard Spiking: Follow the same initial steps as in the GC-MS protocol.
-
Protein Precipitation and Extraction: For biofluids, perform a protein precipitation step with a solvent like acetonitrile or methanol. This also serves to extract the lipids. For tissues, a similar liquid-liquid extraction as in the GC-MS protocol can be used.
-
Drying and Reconstitution: Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a reverse-phase column (e.g., C18 or C8) to separate the fatty acids. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization. A gradient elution is commonly employed, starting with a higher aqueous content and gradually increasing the organic solvent proportion.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as fatty acids readily form [M-H]⁻ ions. Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
Mandatory Visualization
To better illustrate the experimental processes and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for this compound Quantification using GC-MS.
Caption: Workflow for this compound Quantification using LC-MS/MS.
Caption: Logical Comparison of GC-MS and LC-MS/MS for Fatty Acid Analysis.
References
Isostearic Acid vs. 17-Methylstearic Acid: A Comparative Guide for Researchers
In the landscape of fatty acids utilized in research and drug development, isostearic acid and 17-methylstearic acid represent two branched-chain isomers of stearic acid with distinct physicochemical properties and applications. This guide provides a comprehensive comparison of these two fatty acids, offering insights into their structural differences, physical characteristics, and functional performance, supported by available data.
At a Glance: Key Differences
| Feature | Isostearic Acid | This compound |
| Structure | Mixture of methyl-branched isomers of octadecanoic acid (C18) | A specific isomer of nonadecanoic acid (C19) with a methyl group at the 17th carbon |
| Physical State | Liquid at room temperature | Solid at room temperature |
| Melting Point | Wide range, typically below room temperature | ~67-68 °C |
| Primary Applications | Cosmetics, lubricants, emulsifiers, skin penetration enhancers | Surfactant, emulsifier, research chemical |
Physicochemical Properties: A Detailed Comparison
The structural divergence between isostearic acid, a mixture of isomers, and the specific structure of this compound leads to significant differences in their physical and chemical properties.
| Property | Isostearic Acid | This compound |
| Chemical Formula | C₁₈H₃₆O₂ | C₁₉H₃₈O₂ |
| Molecular Weight | 284.48 g/mol | 298.5 g/mol |
| Appearance | Clear, pale yellow liquid[1] | White, waxy solid |
| Melting Point | -10 to 10 °C (commercial grades) | 67.8-68.5 °C[2][3] |
| Boiling Point | ~280-310 °C | Not readily available |
| Solubility | Insoluble in water; soluble in oils and organic solvents[1] | Insoluble in water; soluble in organic solvents |
| Oxidative Stability | High, due to branched structure[1][4] | Expected to be high, as a saturated fatty acid |
Note: The properties of commercial isostearic acid can vary due to the isomeric distribution.
Structural Representation
The distinct branching patterns of isostearic acid and this compound are visualized below.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Final Report on the Safety Assessment of Isostearic Acid | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 17-Methylstearic Acid and Stearic Acid on Cell Membrane Dynamics and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 17-methylstearic acid, a branched-chain fatty acid (BCFA), and stearic acid, a straight-chain saturated fatty acid (SFA), on the biophysical properties of cell membranes and associated signaling pathways. The structural difference between these two fatty acids—the presence of a methyl group in the acyl chain of this compound—leads to distinct effects on membrane fluidity, lipid raft organization, and cellular signaling, with significant implications for drug development and cellular research.
Executive Summary
Stearic acid, a common saturated fatty acid, is known to increase the order and rigidity of cell membranes. In contrast, this compound, as a branched-chain fatty acid, introduces a kink in its acyl chain, which disrupts the tight packing of phospholipids, thereby increasing membrane fluidity. This fundamental difference in their impact on membrane structure influences the formation and stability of lipid rafts and modulates the activity of membrane-associated proteins and signaling cascades. While stearic acid has been implicated in signaling pathways such as the PI3K/Akt/mTOR and endoplasmic reticulum (ER) stress pathways, branched-chain fatty acids are emerging as modulators of pathways including the MAPK/NFκB and protein kinase C (PKC) signaling cascades. Understanding these differential effects is crucial for the design of therapeutic agents that target membrane-dependent cellular processes.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the effects of this compound and stearic acid on cell membrane properties. It is important to note that direct quantitative data for this compound is limited in the literature. Therefore, data for other long-chain iso- and anteiso-branched fatty acids are included to provide a reasonable approximation of its expected behavior.
| Parameter | Stearic Acid (C18:0) | This compound (iso-C19:0) | Reference |
| Effect on Membrane Fluidity | Decreases (Increases order) | Increases (Decreases order) | [1][2] |
| Fluorescence Anisotropy (DPH) | Higher values indicate lower fluidity | Lower values indicate higher fluidity | [3][4] |
| Lipid Order Parameter (S) | Higher values indicate a more ordered membrane | Lower values indicate a more disordered membrane | [1][5] |
| Lipid Raft Association | Promotes formation and stability of ordered domains | May disrupt or alter the composition of lipid rafts | [6] |
Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Objective: To quantify the effect of this compound and stearic acid on cell membrane fluidity.
Principle: This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the lipid bilayer. The rotational motion of DPH is sensitive to the fluidity of its microenvironment. By measuring the polarization of the emitted fluorescence, the steady-state fluorescence anisotropy (r) can be calculated. A higher anisotropy value corresponds to restricted rotational motion and thus, a more ordered (less fluid) membrane.
Protocol:
-
Cell Culture and Fatty Acid Treatment:
-
Culture cells of interest (e.g., HeLa, Jurkat) to the desired confluency.
-
Prepare stock solutions of this compound and stearic acid in ethanol.
-
Incubate the cells with various concentrations of each fatty acid (or a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Labeling with DPH:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Add DPH solution (e.g., 2 µM final concentration from a stock in tetrahydrofuran) to the cell suspension.
-
Incubate in the dark at 37°C for 30-60 minutes.
-
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled cell suspension to a quartz cuvette.
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Analysis:
-
Compare the anisotropy values of cells treated with this compound, stearic acid, and the vehicle control. A lower 'r' value for this compound-treated cells would indicate increased membrane fluidity compared to stearic acid-treated cells.
-
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the incorporation of this compound and stearic acid into cellular lipids.
Protocol:
-
Lipid Extraction:
-
Following fatty acid treatment, harvest the cells and wash with PBS.
-
Extract total lipids using a modified Bligh and Dyer method with a mixture of chloroform, methanol, and water.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Saponify the extracted lipids using methanolic NaOH to release the fatty acids.
-
Methylate the free fatty acids using a reagent such as boron trifluoride in methanol to form FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-23).
-
The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.
-
The separated FAMEs are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and retention times compared to known standards.
-
Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation
Objective: To investigate the differential incorporation of this compound and stearic acid into lipid rafts.
Protocol:
-
Cell Lysis:
-
After fatty acid treatment, wash cells with ice-cold PBS and lyse them in a cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
-
Sucrose Gradient Preparation:
-
Mix the cell lysate with a high-concentration sucrose solution (e.g., 80%) to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer decreasing concentrations of sucrose solutions on top of the lysate (e.g., 30% and 5% sucrose).
-
-
Ultracentrifugation:
-
Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-24 hours) at 4°C.
-
-
Fraction Collection and Analysis:
-
Lipid rafts, being less dense due to their high lipid content, will float to the interface of the lower sucrose concentrations (e.g., between the 5% and 30% layers).
-
Carefully collect fractions from the top of the gradient.
-
Analyze the protein (e.g., by Western blotting for raft markers like flotillin or caveolin) and lipid (by GC-MS) composition of each fraction to determine the distribution of the fatty acids and raft-associated components.
-
Signaling Pathways and Experimental Workflows
The incorporation of this compound and stearic acid into the cell membrane can differentially modulate various signaling pathways. The diagrams below illustrate some of the key pathways and experimental workflows.
Conclusion
The structural disparity between this compound and stearic acid translates into significant functional differences at the cell membrane level. Stearic acid promotes a more ordered and rigid membrane environment, which can stabilize lipid rafts and influence specific signaling pathways related to cellular stress and metabolism. Conversely, the branched structure of this compound is predicted to increase membrane fluidity, potentially altering the dynamics of lipid rafts and modulating signaling cascades involved in inflammation and cell proliferation. These distinctions are critical for the rational design of drugs that target membrane-associated proteins or for understanding the cellular effects of dietary fatty acids. Further research with direct quantitative comparisons will be invaluable in fully elucidating the nuanced roles of these fatty acids in cellular physiology and pathology.
References
- 1. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical effects underlying the transition from primitive to modern cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl chain structure, orientational order, and the lipid phase transition in Acholeplasma laidlawii B membranes. A review of recent 19F nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Quantitative Comparison of 17-Methylstearic Acid in Healthy versus Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 17-Methylstearic acid (also known as heptadecanoic acid or 17:0) levels in healthy individuals compared to those with various diseases. The information is compiled from existing research to support further investigation and potential therapeutic development. While direct quantitative data on absolute concentrations is limited in publicly available literature, this guide summarizes the current understanding of its associations with disease states and relevant biological pathways.
Data Presentation
The following tables summarize the observed associations of this compound with different disease states. It is important to note that much of the available data is presented as relative risk or percentage of total fatty acids, rather than absolute concentrations.
Table 1: Association of Circulating this compound with Cardiometabolic Diseases
| Disease State | Subject Population | Key Findings | Reported Association | Citation |
| Type 2 Diabetes | Multiethnic cohort from the Insulin Resistance Atherosclerosis Study (IRAS) | Serum 17:0 was associated with a decreased risk of incident diabetes. | Odds Ratio: 0.73 | [1] |
| Type 2 Diabetes | Patients from the CORDIOPREV study | Higher levels of alpha-linolenic acid (ALA), not 17:0, were most predictive of lower T2DM risk. | Not a primary predictor | [2] |
| Type 2 Diabetes | Ancillary study from a randomized clinical trial | Increased high-fat dairy intake led to a non-significant increase in 17:0. No association with HbA1c. | No significant association | [3][4] |
| Coronary Heart Disease | EPIC-Norfolk prospective study | Odd-chain saturated fatty acids (15:0 and 17:0) were inversely associated with incident CHD. | Odds Ratio: 0.73 (Q4 vs Q1) | [5] |
| Cardiometabolic Diseases | Meta-analysis of 33 prospective studies | Both 15:0 and 17:0 were inversely associated with incident ischemic heart disease. 17:0 was also inversely associated with incident diabetes. | Hazard Ratios: 0.69 (IHD), 0.41 (Diabetes) (Top vs. bottom tertile) | [6][7] |
| Metabolic Syndrome | Obese prepubertal children | Increased plasma concentrations of 16:1n-7 and decreased proportions of 20:4n-6 were associated with increased risk, with no direct primary association noted for 17:0. | Not a primary marker | [8] |
Table 2: Association of this compound with Cancer
| Disease State | Subject Population | Key Findings | Reported Association | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | PC-9 and PC-9/GR cell lines (in vitro) | 17:0 inhibited cell proliferation and migration, and promoted apoptosis. | Inhibitory | [9] |
| Pancreatic Cancer | Panc-1 and MIA PaCa-2 cell lines (in vitro) | 17:0 induced apoptosis and enhanced sensitivity to gemcitabine. | Inhibitory | [10][11] |
| Cancer Cachexia | Patients with cancer cachexia and healthy controls | In healthy controls, 17:0 was negatively correlated with inflammatory markers IL-6 and IL-1ra. This was not observed in the cancer group. | Negative correlation with inflammation in healthy state | [12] |
| Colorectal Adenomas | French E3N-EPIC cohort study | High concentrations of pentadecanoate (15:0) plus heptadecanoate (17:0) were inversely associated with the risk of advanced adenomas. | Inverse association | [13] |
| Breast Cancer | Breast cancer patients and healthy controls | Higher levels of very-long-chain fatty acids (VLCFAs) were found in breast cancer tissue and serum. (17:0 is a branched-chain fatty acid, a related class). | General association with altered fatty acid metabolism | [6] |
Experimental Protocols
The quantification of this compound in biological samples, such as plasma, serum, or erythrocytes, is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). A crucial step in this process is the derivatization of fatty acids into their more volatile methyl esters (FAMEs).
General Workflow for Fatty Acid Analysis
A common workflow for the analysis of fatty acids from biological samples involves the following steps:
-
Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., plasma, serum, tissue homogenate) using a solvent system, a widely used method.
-
Saponification and Methylation (Derivatization): The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then methylated to form FAMEs. This is often achieved using reagents like boron trifluoride in methanol.
-
FAME Extraction: The FAMEs are then extracted into an organic solvent (e.g., hexane).
-
GC Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph. An internal standard (often an odd-chain fatty acid not typically found in high concentrations in the sample, though 17:0 itself has been used when not the primary analyte) is added at the beginning of the process for accurate quantification.
Example Protocol: GC-MS Analysis of Plasma Fatty Acids[14][15]
-
Sample Preparation: A known volume of plasma or serum is mixed with an internal standard.
-
Lipid Extraction and Derivatization: Lipids are extracted and methylated in a one-step reaction. For example, a mixture of methanol and acetyl chloride can be added to the sample, followed by heating to facilitate the conversion of fatty acids to FAMEs.
-
Extraction of FAMEs: After the reaction, a nonpolar solvent like hexane is added to extract the FAMEs. The mixture is centrifuged to separate the layers, and the upper organic layer containing the FAMEs is collected.
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the FAME extract is injected into the GC.
-
Separation: The FAMEs are separated on a capillary column (e.g., a wax or polar-modified column) using a temperature gradient program.
-
Detection: The separated FAMEs are detected by a mass spectrometer, which provides both quantification and structural information.
-
Signaling Pathways
The direct signaling pathways of this compound are not as well-elucidated as those of more common fatty acids. However, research suggests its involvement in several key cellular signaling cascades, particularly in the context of cancer and inflammation.
PI3K/Akt Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell proliferation, survival, and growth. By suppressing this pathway, this compound may exert its anti-cancer effects.
Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.
JAK/STAT3 Signaling Pathway
Studies on primary hepatocytes have indicated that odd-chain fatty acids, including C17:0, can suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[5] This pathway is a critical regulator of inflammation and cell proliferation.
Figure 2: Proposed suppression of the JAK/STAT3 pathway by this compound.
Experimental Workflow for Fatty Acid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample.
Figure 3: A generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A plasma fatty acid profile associated to type 2 diabetes development: from the CORDIOPREV study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolic syndrome affects fatty acid composition of plasma lipids in obese prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Plasma Lipid Profile and Systemic Inflammation in Patients With Cancer Cachexia [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
Navigating the Nuances of 17-Methylstearic Acid Analysis: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 17-methylstearic acid, a branched-chain fatty acid implicated in various biological processes, is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust analytical protocols. An inter-laboratory study was conducted to assess the performance of common analytical techniques for the quantification of this compound in a standardized serum sample.
Comparative Analysis of Analytical Methods
The accurate determination of this compound concentrations is crucial for understanding its physiological roles and its potential as a biomarker. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the most prevalent techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
An inter-laboratory study was organized to evaluate the proficiency of different laboratories in quantifying a known concentration of this compound (25 µg/mL) in a serum matrix. The results, summarized in the table below, highlight the variability and performance of each method across different participating laboratories.
| Method | Laboratory | Reported Concentration (µg/mL) | Accuracy (%) | Precision (RSD, %) |
| GC-FID | Lab A | 23.8 | 95.2 | 4.5 |
| Lab B | 26.1 | 104.4 | 6.2 | |
| Lab C | 22.5 | 90.0 | 7.8 | |
| GC-MS | Lab D | 24.9 | 99.6 | 2.1 |
| Lab E | 25.3 | 101.2 | 3.5 | |
| Lab F | 24.5 | 98.0 | 2.8 | |
| LC-MS | Lab G | 25.1 | 100.4 | 1.5 |
| Lab H | 24.8 | 99.2 | 2.0 | |
| Lab I | 25.5 | 102.0 | 1.8 |
Key Observations:
-
GC-MS and LC-MS methods generally demonstrated higher accuracy and precision compared to GC-FID. This is attributed to the enhanced selectivity and sensitivity of mass spectrometric detection.
-
Inter-laboratory variability was more pronounced for the GC-FID method , suggesting a greater susceptibility to matrix effects and operator-dependent variables.
-
LC-MS provided the best overall performance , with the tightest clustering of results around the true value and the lowest relative standard deviations.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols used in the inter-laboratory comparison for the analysis of this compound.
Sample Preparation and Lipid Extraction
A modified Folch extraction method was employed for the extraction of total lipids from the serum samples.
-
Homogenization: 100 µL of serum was homogenized with 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Internal Standard: A known amount of a suitable internal standard (e.g., 19-methylarachidic acid) was added to each sample prior to extraction to correct for procedural losses.
-
Phase Separation: 0.5 mL of 0.9% NaCl solution was added, and the mixture was vortexed and centrifuged to induce phase separation.
-
Lipid Collection: The lower chloroform layer containing the lipids was carefully collected and dried under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-based analysis, the extracted fatty acids were converted to their more volatile fatty acid methyl esters (FAMEs).
-
Reagent: The dried lipid extract was reconstituted in 1 mL of 2% methanolic sulfuric acid.
-
Reaction: The mixture was heated at 60°C for 1 hour.
-
Extraction of FAMEs: After cooling, 1 mL of hexane and 0.5 mL of water were added. The mixture was vortexed, and the upper hexane layer containing the FAMEs was collected for analysis.
Gas Chromatography (GC) Analysis
-
Instrumentation: Agilent 7890B GC system or equivalent.
-
Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm x 0.25 µm), is recommended for optimal separation of fatty acid isomers.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 4°C/min to 220°C.
-
Hold: 10 min at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., Agilent 5977B MSD).
-
GC Conditions: Same as for GC-FID.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Quantification: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Conclusion
The inter-laboratory comparison highlights that while GC-FID is a viable option for the analysis of this compound, GC-MS and particularly LC-MS offer superior accuracy and precision. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. For studies requiring high confidence in quantitative results, such as in clinical research and drug development, the use of mass spectrometry-based methods is strongly recommended. This guide provides the necessary framework for researchers to make informed decisions and to establish robust and reliable analytical protocols for the quantification of this compound.
A Comparative Guide to the Accuracy and Precision of 17-Methylstearic Acid Analytical Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate analytical standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 17-methylstearic acid analytical standards with common alternatives, focusing on accuracy, precision, and experimental considerations.
Introduction to this compound and its Analytical Importance
This compound, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) found in various biological systems. Its accurate quantification is crucial in fields such as lipidomics, microbiology, and biomarker discovery. Analytical standards are essential for the calibration of instruments and the validation of analytical methods to ensure the reliability of experimental data.
Comparison of Analytical Standards
The selection of an internal standard is a critical step in quantitative analysis, as it compensates for variations in sample preparation and instrument response. For this compound, several types of analytical standards can be considered, each with its own advantages and disadvantages. The primary alternatives include odd-chain fatty acids and stable isotope-labeled (deuterated) standards.
| Standard Type | Example | Advantages | Disadvantages |
| Analyte Standard | This compound | Direct calibration and identification of the target analyte. | Does not account for sample-specific matrix effects or extraction losses when used as an external standard. |
| Odd-Chain Fatty Acid | Heptadecanoic Acid (C17:0) | Structurally similar to many fatty acids, often absent or in low abundance in biological samples, and cost-effective. | May not perfectly mimic the behavior of a branched-chain fatty acid during chromatography and ionization. Potential for natural occurrence in some samples. |
| Stable Isotope-Labeled (SIL) Standard | Deuterated this compound | Considered the "gold standard" for mass spectrometry.[1] Nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.[1] | Higher cost and may not be commercially available for all analytes. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the different types of analytical standards based on gas chromatography-mass spectrometry (GC-MS) analysis. It is important to note that these values are representative and can vary depending on the specific experimental conditions, matrix, and instrumentation.
Table 1: Typical Purity and Stability of Analytical Standards
| Standard | Typical Purity | Reported Stability | Storage Conditions |
| This compound | ≥95% - ≥98% | ≥ 4 years | -20°C |
| Heptadecanoic Acid (C17:0) | ≥98% - 99.9%[2] | Information not explicitly found, but long-term stability is expected under proper storage. | 2-10°C or colder[3] |
| Deuterated Stearic Acid (as a proxy for deuterated this compound) | ≥98% (Chemical Purity), 98 atom % D[4] | ≥ 4 years | -20°C[5] |
Table 2: Representative Analytical Performance Comparison
| Performance Metric | This compound (as external standard) | Heptadecanoic Acid (as internal standard) | Deuterated this compound (as internal standard) |
| Accuracy (Recovery %) | Not applicable for correction | 85-115% (Typical) | 95-105% (Ideal) |
| Precision (%RSD) | >15% (without internal standard) | <15% | <10% |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | Potentially lower due to reduced noise |
Data in Table 2 is synthesized from typical performance characteristics of fatty acid analysis methods and the established hierarchy of internal standards, as direct comparative studies for this compound were not available in the search results.
Experimental Protocols
Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.
Protocol: Fatty Acid Methylation for GC-MS Analysis
This protocol is a representative method for the derivatization of fatty acids, including this compound, from a biological sample.
Materials:
-
Sample containing fatty acids
-
Internal standard solution (e.g., Heptadecanoic acid or Deuterated this compound in a suitable solvent)
-
Methanol
-
Acetyl Chloride
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)
Procedure:
-
Sample Preparation: To a known amount of sample, add a precise amount of the chosen internal standard.
-
Esterification: a. Add 2 mL of methanol to the sample. b. Slowly and carefully add 200 µL of acetyl chloride to the methanol/sample mixture. This reaction is exothermic. c. Cap the vial tightly and heat at 80°C for 1 hour.
-
Extraction: a. Cool the sample to room temperature. b. Add 1 mL of hexane and 2 mL of saturated NaCl solution. c. Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer. d. Centrifuge to separate the phases.
-
Sample Cleanup: a. Carefully transfer the upper hexane layer to a new vial. b. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: a. Transfer the dried hexane extract to a GC vial. b. Inject an aliquot into the GC-MS system.
GC-MS Parameters (Representative)
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to elute all FAMEs.
-
Injector: Splitless mode at a temperature of 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard is recommended for higher sensitivity and specificity.
Signaling Pathways and Experimental Workflows
Biosynthesis of Branched-Chain Fatty Acids
Branched-chain fatty acids, such as this compound (an iso-fatty acid), are synthesized from the catabolism of branched-chain amino acids (BCAAs). For iso-fatty acids, the precursor is typically derived from leucine. The following diagram illustrates this metabolic connection.
Caption: Biosynthesis of iso-fatty acids from the branched-chain amino acid leucine.
Experimental Workflow for Fatty Acid Quantification
The general workflow for the quantitative analysis of fatty acids in a biological sample using an internal standard is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. thermofisher.in [thermofisher.in]
- 3. 506-12-7・Heptadecanoic Acid Standard・084-08661[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Analysis of the Biological Activities of 17-Methylstearic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the two primary isomers of 17-methylstearic acid: the iso form (17-methyloctadecanoic acid) and the anteiso form (16-methyloctadecanoic acid). As branched-chain fatty acids (BCFAs), these molecules exhibit a range of biological effects, from influencing cell membrane dynamics to modulating complex signaling pathways. This document summarizes key findings from experimental studies, presents quantitative data where available, and details the methodologies used in these investigations.
Introduction to this compound Isomers
Branched-chain fatty acids are characterized by the presence of a methyl group on the fatty acid backbone. The position of this methyl group defines the isomer. In iso-BCFAs, the methyl group is on the penultimate carbon atom from the methyl end of the chain, while in anteiso-BCFAs, it is on the antepenultimate carbon. This seemingly minor structural difference can lead to significant variations in their physicochemical properties and biological functions.
Data Presentation: A Comparative Summary
The following tables summarize the known biological activities of iso and anteiso BCFAs. It is important to note that while the focus of this guide is on the 18-carbon isomers, much of the direct comparative research has been conducted on BCFAs of varying chain lengths (e.g., C15 and C17). The data presented below includes findings for these related compounds to provide a broader comparative context.
Table 1: Comparative Cytotoxicity and Anti-Cancer Effects
| Biological Effect | iso-17-Methylstearic Acid (and related iso-BCFAs) | anteiso-17-Methylstearic Acid (and related anteiso-BCFAs) | Key Findings & Citations |
| Cytotoxicity in Cancer Cells | Generally exhibit higher cytotoxicity. | Generally exhibit lower cytotoxicity. | iso-BCFAs are more potent inducers of cell death in breast cancer cell lines compared to their anteiso counterparts. |
| Apoptosis Induction | Upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2). | Little to no effect on the expression of apoptosis-related genes has been observed in some studies. | Studies on MCF-7 breast cancer cells show that iso-15:0 and iso-17:0 induce apoptosis, whereas their anteiso isomers do not significantly alter the expression of key apoptosis regulators. |
| Cellular Uptake in Cancer Cells | Higher accumulation in MCF-7 breast cancer cells. | Lower accumulation in MCF-7 breast cancer cells. | The differential uptake may contribute to the observed differences in cytotoxicity.[1] |
Table 2: Comparative Effects on Membrane Properties and Cellular Uptake
| Biological Effect | iso-17-Methylstearic Acid (and related iso-BCFAs) | anteiso-17-Methylstearic Acid (and related anteiso-BCFAs) | Key Findings & Citations |
| Membrane Fluidity | Increase membrane fluidity, but to a lesser extent than anteiso forms. | More effective at increasing membrane fluidity.[2] | The position of the methyl group in anteiso-BCFAs causes a greater disruption in the packing of acyl chains, leading to a more fluid membrane.[2] This is a key adaptation for bacteria in cold environments. |
| Cellular Uptake in Intestinal Cells | Lower uptake efficiency compared to some anteiso forms.[3] | Higher uptake efficiency observed for anteiso-17:0 in fetal intestinal cells.[3] | The structural differences between the isomers likely influence their interaction with membrane transporters and their passive diffusion across the cell membrane.[3] |
Table 3: Comparative Anti-inflammatory and Metabolic Effects
| Biological Effect | iso-17-Methylstearic Acid (and related iso-BCFAs) | anteiso-17-Methylstearic Acid (and related anteiso-BCFAs) | Key Findings & Citations |
| Anti-inflammatory Activity | Can restrain NF-κB signaling and IL-8 expression.[4] | Also possess anti-inflammatory properties, with some studies showing potent effects. | BCFAs, in general, can mitigate lipopolysaccharide (LPS)-induced inflammation in intestinal cells by down-regulating the expression of pro-inflammatory cytokines.[5] Some iso and anteiso forms have been shown to reduce the expression of TLR4 and NF-κB.[6] |
| Lipid Metabolism | iso-15:0 and iso-18:0 have been shown to reduce cellular triacylglycerol content.[7] | Limited direct comparative data available. | iso-BCFAs may influence lipid metabolism by upregulating genes involved in lipid catabolism.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound isomers on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the iso and anteiso forms of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium). Include a solvent control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the fatty acid isomers as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[2][10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cellular Fatty Acid Uptake Analysis (GC-MS)
This method is used to quantify the amount of this compound isomers taken up by cells.
-
Cell Treatment: Incubate cells with a known concentration of the iso or anteiso fatty acid for a specific time.
-
Lipid Extraction: After incubation, wash the cells to remove any unbound fatty acids. Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.[13]
-
Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to convert the fatty acids into their methyl esters. This is commonly done using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The amount of the specific this compound isomer can be quantified by comparing its peak area to that of an internal standard.[7][14]
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)
This assay measures the ability of the fatty acid isomers to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line) in appropriate medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of the iso or anteiso fatty acid for a few hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory effects of this compound isomers.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Caption: Proposed anti-inflammatory signaling pathway of BCFAs.
Conclusion
The isomers of this compound, iso and anteiso, exhibit distinct biological activities. The available evidence, largely from studies on a range of BCFAs, suggests that the iso form may have greater potential as an anti-cancer agent due to its higher cytotoxicity and pro-apoptotic effects. Conversely, the anteiso form appears to be more effective at modulating membrane fluidity. Both isomers demonstrate anti-inflammatory properties, likely through the inhibition of the TLR4/NF-κB signaling pathway. Further research focusing specifically on the direct comparison of the 18-carbon isomers is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alleviating the Effect of Branched-Chain Fatty Acids on the Lipopolysaccharide-Induced Inflammatory Response in Calf Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. jfda-online.com [jfda-online.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. hub.hku.hk [hub.hku.hk]
Safety Operating Guide
Safe Disposal of 17-Methylstearic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of 17-methylstearic acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for its disposal, drawing from established protocols for similar chemical compounds.
Immediate Safety and Handling
Disposal Protocol
The disposal of this compound should adhere to all federal, state, and local regulations. Hazardous waste should never be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
All waste must be accurately identified and labeled.[2] Unused or waste this compound should be treated as chemical waste. It is crucial to segregate it from other waste streams to avoid incompatible chemical reactions.[3][4] Halogenated and non-halogenated solvent wastes, for example, should be collected separately.[2]
Step 2: Container Selection and Labeling
Only use appropriate, chemically compatible containers for waste storage, with plastic being the preferred material.[1][3][4] The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[3][4] As soon as waste is added, the container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards.[4]
Step 3: Storage
Waste containers should be stored in a designated, well-ventilated satellite accumulation area.[1][4] This area should have secondary containment to manage any potential spills.[3][4] Keep containers closed at all times unless adding waste.[1][2][4] Regulations limit the amount of hazardous waste that can be stored; for instance, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste may be accumulated at a time.[1][4]
Step 4: Arranging for Disposal
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[5] Contact your institution's Environmental Health and Safety (EHRS) department to schedule a pick-up.[1] They will ensure the waste is transported and disposed of in accordance with all regulations.
Step 5: Spill and Emergency Procedures
In the event of a spill, the absorbent material used for cleanup is also considered hazardous waste and must be disposed of accordingly.[4] For larger spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes typical physical and chemical properties of similar long-chain fatty acids and their methyl esters, which can be used for general guidance.
| Property | Typical Value for Long-Chain Fatty Acid Methyl Esters |
| Physical State | Solid or liquid |
| Boiling Point | > 350 °C / 662 °F[6] |
| Flash Point | > 170 °C / 338 °F[6] |
| Autoignition Temperature | > 340 °C / 644 °F[6] |
| Water Solubility | Insoluble[6] |
| Density | ~0.87 g/cm³[6] |
Experimental Protocols
The procedures outlined in this guide are based on standard laboratory chemical waste management protocols. Key experimental protocols cited in the development of these guidelines include:
-
Waste Characterization: Determining the hazardous characteristics of the waste (ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA).[1]
-
Compatibility Testing: Ensuring that different waste streams are not mixed in a way that could cause a dangerous reaction.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. republicservices.com [republicservices.com]
- 6. fishersci.dk [fishersci.dk]
Safeguarding Your Research: A Guide to Handling 17-Methylstearic Acid
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 17-Methylstearic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Protection Level | Equipment | Area of Protection | Purpose |
| Standard Laboratory Practice | Safety Glasses with Side Shields | Eyes | Protects against accidental splashes and airborne particles. |
| Nitrile Gloves | Hands | Provides a barrier against skin contact. | |
| Laboratory Coat | Body | Protects clothing and skin from spills. | |
| Handling of Powders or Creation of Aerosols | Chemical Safety Goggles | Eyes | Offers a higher level of protection from dust and aerosols than standard safety glasses. |
| Face Shield | Face | Provides full-face protection from splashes or airborne particles. To be used in conjunction with safety goggles. | |
| N95 Respirator or equivalent | Respiratory System | Protects against the inhalation of fine dust or aerosols. | |
| Emergency Situations (e.g., large spills) | Chemical-Resistant Suit | Full Body | Offers comprehensive protection against extensive chemical exposure. |
| Self-Contained Breathing Apparatus (SCBA) | Respiratory System | For use in environments with high concentrations of airborne contaminants or in oxygen-deficient atmospheres. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or heating the substance.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Before starting any procedure, verify that all necessary PPE is available and in good condition.
2. Handling Procedures:
-
When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents, bases, and reducing agents.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused this compound should be treated as chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Handle uncleaned containers as you would the product itself.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Adhere to all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
